Ilorasertib

Catalog No.
S548704
CAS No.
1227939-82-3
M.F
C25H21FN6O2S
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilorasertib

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

The exact mass of the compound Ilorasertib is 488.14307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: Dual Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib's anti-cancer effect comes from its coordinated attack on two key cellular processes.

  • Inhibition of Aurora Kinases → Mitotic Disruption

    • Aurora kinases are serine/threonine kinases that are essential for proper cell division (mitosis). By inhibiting them, this compound causes mitotic catastrophe [1].
    • Inhibition of Aurora B is particularly critical. It prevents correct chromosome segregation, leads to the formation of polyploid cells (cells with multiple sets of chromosomes), and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells [2] [3] [4].
  • Inhibition of VEGFR/PDGFR Families → Anti-Angiogenesis & Altered Microenvironment

    • This compound potently blocks signaling through VEGFR and PDGFR families. This inhibits angiogenesis, the process of forming new blood vessels that tumors need for oxygen and nutrients [5] [2].
    • This anti-angiogenic effect also explains some of the drug's observed side effects, such as hypertension [5] [2].

The following diagram illustrates how this compound simultaneously targets these two pathways to exert its anti-tumor effects.

G cluster_aurora Aurora Kinase Inhibition cluster_vegfr VEGFR/PDGFR Inhibition This compound This compound (ABT-348) A Disrupted Mitosis This compound->A Inhibits D Anti-Angiogenesis This compound->D Inhibits B Polyploidy A->B C Apoptosis B->C F Antitumor Efficacy C->F E Tumor Cell Death D->E E->F

This compound's dual mechanism triggers mitotic catastrophe and anti-angiogenesis.

Key Experimental Evidence & Protocols

The proposed mechanism is supported by specific experimental data and clinical biomarkers.

  • In Vitro Pharmacodynamic Assays

    • Purpose: To demonstrate direct cellular target engagement and functional effects [2] [3].
    • Methodology: Treat cancer cell lines with this compound and measure biomarkers of Aurora kinase inhibition.
    • Key Readout: Inhibition of Histone H3 Phosphorylation (Ser10). Phosphorylated histone H3 is a specific substrate of Aurora B kinase. A reduction in its levels is a direct indicator of Aurora B inhibition within cells [2].
    • Functional Outcome: Induction of polyploidy. Cells are stained and analyzed via flow cytometry. An increase in DNA content per cell confirms the failure of cell division caused by Aurora kinase inhibition [3].
  • In Vivo Models & Clinical Correlates

    • Efficacy Models: this compound demonstrated tumor growth inhibition and regression in xenograft models of both solid tumors and hematologic malignancies [3].
    • Clinical Pharmacodynamics: In phase I trials, this compound inhibited plasma Placental Growth Factor (PlGF), a biomarker indicative of VEGFR pathway inhibition [5]. Analysis of patient skin and tumor biopsies also confirmed engagement of both VEGFR and Aurora kinase pathways [2].

Clinical Translation and Dosing

Clinical trials established the safety profile and recommended doses for future studies.

Parameter Findings from Clinical Trials
Tested Populations Advanced hematologic malignancies (AML, MDS) and solid tumors [5] [2].
Recommended Phase 2 Dose (Oral) 540 mg once weekly or 480 mg twice weekly (28-day cycle) [5].
Most Common Grade 3/4 Adverse Events Hypertension, hypokalemia, anemia, hypophosphatemia [5].
Primary Dose-Limiting Toxicities Related to VEGFR inhibition (e.g., hypertension, vascular events) [2].

A critical finding from clinical studies was that maximum inhibition of the VEGFR pathway occurred at lower doses and exposures than those required for robust Aurora B inhibition in tissue [2]. This suggests that VEGFR-related toxicities might be the primary clinical concern before reaching maximally effective anti-mitotic doses.

References

Mechanism of Action and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib simultaneously targets two key pathways in cancer progression: mitotic regulation via Aurora kinases and tumor angiogenesis via VEGF and PDGF receptors [1] [2].

In Vitro Kinase Inhibitory Profile (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency. Lower values indicate greater potency.

Kinase Target IC₅₀ (nM) Primary Function & Rationale for Inhibition
Aurora C 1 nM [3] Serine/threonine kinase regulating meiosis; often overexpressed in cancers [4] [5].
Aurora B 7 nM [3] Key component of the Chromosomal Passenger Complex (CPC); ensures accurate chromosome segregation [6] [4]. Inhibition leads to endoreduplication and polyploidy [2].
VEGFR1 (Flt1) 1 nM [3] Receptor for VEGF; key driver of tumor angiogenesis [2].
PDGFRβ 3 nM [3] Receptor for PDGF; implicated in angiogenesis and tumor stroma interaction [2].
VEGFR2 2 nM [3] Primary mediator of VEGF-driven endothelial cell proliferation and survival [1].
Aurora A 120 nM [3] Regulates centrosome maturation and spindle assembly; overexpressed in many cancers [7] [8].

This multitargeted mechanism is illustrated in the following pathway diagram:

This compound's dual mechanism targets mitotic regulation and angiogenesis pathways.

Key Clinical Trial Findings and Protocols

Phase I trials established the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and hematologic malignancies [1] [2].

Summary of Clinical Trial Outcomes

Trial Aspect Key Findings in Solid Tumors [1] Key Findings in Hematologic Malignancies [2]
Dosing Regimens Oral (once or twice daily) and IV on Days 1, 8, 15 of a 28-day cycle. Oral once-weekly (540 mg) and twice-weekly (480 mg) established as RP2D.
Common Adverse Events Fatigue (48%), anorexia (34%), hypertension (34%). Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%).
Dose-Limiting Toxicities (DLTs) Related to VEGFR inhibition (e.g., hypertension). Not definitively established; protocol allowed RPTD determination.
Pharmacodynamic (PD) Findings VEGFR2 inhibition at lower doses/exposures than Aurora B inhibition. Biomarker suppression indicated target engagement for Aurora and VEGFR kinases.
Antitumor Activity Two partial responses observed. Clinical responses observed in 3 AML patients.

Critical Experimental Protocols from Clinical Trials For researchers designing studies, understanding the validated biomarkers and assessment methods is crucial.

  • Pharmacodynamic Biomarker for Aurora Kinase Inhibition: Phospho-Histone H3 (pHH3) in tumor or surrogate tissue [2]. This compound inhibits Aurora B activity, which directly phosphorylates Histone H3 at Ser10. A reduction in pHH3 levels, measured by immunohistochemistry (IHC) or flow cytometry, confirms target engagement in the tumor tissue [4] [2] [8].
  • Pharmacodynamic Biomarker for VEGFR2 Inhibition: Placental Growth Factor (PlGF) in plasma [1] [2]. VEGFR2 blockade feedback increases circulating PlGF, a member of the VEGF family. Enzyme-Linked Immunosorbent Assay (ELISA) on serial plasma samples can track this dynamic change, serving as a systemic indicator of anti-angiogenic activity.
  • Cell Cycle Analysis Protocol: To assess the mitotic disruption caused by Aurora B inhibition, DNA content analysis via flow cytometry is used [2] [8]. Cells are stained with Propidium Iodide (PI) after ethanol fixation. Aurora B inhibition results in failed cytokinesis, leading to cells with >4N DNA content (polyploidy), which is detectable as a distinct population on a DNA histogram.

Research Implications and Future Directions

This compound's clinical investigation provided valuable insights for kinase inhibitor drug development. A key challenge identified was the exposure-toxicity ceiling: maximum inhibition of the VEGFR pathway (and associated toxicities like hypertension) occurred at lower doses than those required for robust and sustained Aurora kinase inhibition in tissue [1]. This may have limited its therapeutic window and likely contributed to its development being discontinued.

Future research on similar multitargeted agents could focus on:

  • Improved Selectivity: Designing inhibitors with a wider separation between the effective dose for Aurora kinases and the toxic dose for VEGFR2 [4].
  • Biomarker-Driven Patient Selection: Identifying tumor types exceptionally dependent on both mitotic and angiogenic pathways.
  • Intermittent Dosing Schedules: Exploring schedules that allow for recovery from VEGFR-related toxicities while maintaining antitumor efficacy.

References

Clinical Development & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib was evaluated in Phase I trials for advanced solid tumours and hematologic malignancies. The primary objectives were to determine its safety profile, tolerability, pharmacokinetics, and to identify the maximum tolerated dose (MTD) [1] [2].

Trial Aspect Findings in Solid Tumours [1] Findings in Hematologic Malignancies [2]
Patient Population Advanced solid tumours AML, MDS, CMML
Dosing Regimens Oral once-daily, oral twice-daily, intravenous Oral once-weekly, oral twice-weekly, intravenous, combination with azacitidine
Recommended Phase 2 Dose Not definitively established 540 mg once weekly, 480 mg twice weekly
Most Frequent Adverse Events Fatigue (48%), Anorexia (34%), Hypertension (34%) Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%)
Dose-Limiting Toxicities Related to VEGFR inhibition Not specified
Antitumour Activity 2 partial responses Clinical responses in 3 AML patients

A key pharmacodynamic finding was that maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower doses and exposures than those required to inhibit Aurora kinase B in tissue [1]. This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were frequently observed, while toxicities from Aurora kinase inhibition were less common.

Experimental Protocols for Key Assays

Here are the methodologies used in the preclinical and clinical studies to evaluate this compound's activity.

1. In Vitro Kinase Inhibition Assays [1]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase enzymes.
  • Methodology: Enzyme assays were conducted in a homogeneous time-resolved fluorescence (HTRF) format using 1 mM ATP to simulate physiological conditions. This measures the compound's direct potency in a biochemical setting.

2. Cellular Autophosphorylation & Biomarker Inhibition Assays [1]

  • Objective: To confirm that biochemical kinase inhibition translates into functional cellular activity.
  • Methodology:
    • Aurora Kinase B Inhibition: Measured by the reduction of phosphorylation of histone H3 (Ser10) in cells. This is a specific marker for Aurora B activity at the mitotic chromosome [1].
    • VEGFR2 Inhibition: Ligand-stimulated cells (e.g., with VEGF) were treated with this compound. Inhibition was determined by measuring the reduction in VEGFR2 autophosphorylation using Western analysis or other immunoassays [1].
    • Placental Growth Factor (PlGF) Assay: Used as a systemic pharmacodynamic (PD) biomarker for VEGFR inhibition in clinical trials. Blood samples were collected from patients, and PlGF concentration was measured, typically via ELISA [2].

3. In Vivo Anti-tumour Efficacy Models [3]

  • Objective: To evaluate the antitumor activity of this compound in live animal models.
  • Methodology:
    • Female SCID/beige mice were implanted with tumour xenografts (e.g., MV-4-11 leukemia or SKM-1 models).
    • This compound was administered orally at various doses (e.g., 6.25 to 25 mg/kg).
    • Anti-tumour activity was assessed by measuring tumour growth inhibition (TGI) over time compared to a control group.

VEGFR2 Signaling Pathway & Inhibitor Binding

The following diagram illustrates the key signaling pathway of VEGFR2, this compound's primary anti-angiogenic target, and its mechanism of ATP-competitive inhibition.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization VEGFR2->Dimerization TK Activation TK Activation Dimerization->TK Activation PKC PKC ERK ERK PKC->ERK RAS RAS RAS->ERK MEK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Migration Migration AKT->Migration Proliferation Proliferation ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis TK Activation->PKC PLCγ/PKC TK Activation->RAS Ras/Raf TK Activation->PI3K PI3K ATP ATP Inhibition Competitive Inhibition in ATP-binding site ATP->Inhibition This compound This compound This compound->Inhibition Inhibition->TK Activation

VEGFR2 signaling pathway and this compound's ATP-competitive inhibition mechanism.

References

Mechanism of Action & Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib is an orally active, ATP-competitive, multitargeted kinase inhibitor. It was selected for clinical development based on its dual inhibition of the Aurora kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase signaling pathways [1] [2]. Its primary mechanism involves blocking the ATP-binding site of these kinases, disrupting their enzymatic activity and subsequent downstream signaling.

The table below summarizes its in vitro kinase inhibition profile, showcasing its potency against a panel of cancer-related kinases [3] [1] [4]:

Kinase Target Inhibition Potency (IC₅₀ or Kᵢ) Notes / Functional Assays
Aurora B < 1 nM (Kᵢ) Greater potency vs. Aurora A [1] [2]
Aurora C < 1 nM (Kᵢ) Greater potency vs. Aurora A [1] [2]
Aurora A ~ 1 nM (Kᵢ) Less potent than against Aurora B/C [2]
VEGFR2 2 nM (IC₅₀) Inhibition of cellular autophosphorylation [1]
PDGFR-β 7 nM (IC₅₀) Inhibition of cellular autophosphorylation [1]
FLT-3 2 nM (IC₅₀) Inhibition of cellular autophosphorylation [1]
c-KIT 8 nM (IC₅₀) Inhibition of cellular autophosphorylation [1]
CSF-1R 15 nM (IC₅₀) Inhibition of cellular autophosphorylation [1]
Src family Low nanomolar range Includes multiple tyrosine kinases [3] [2]

This multi-target profile suggests potential to overcome limitations of more selective kinase inhibitors by simultaneously targeting multiple pathways of tumor progression [3] [2].

The following diagram illustrates the core signaling pathways inhibited by this compound and the consequent biological effects in cancer cells:

G cluster_pathways Pathways Inhibited by this compound cluster_effects Antitumor Effects This compound This compound Aurora Aurora Kinase Pathway (AURKB/C > AURKA) This compound->Aurora Direct Inhibition VEGFR VEGFR/PDGFR Pathway This compound->VEGFR Direct Inhibition MitoticArrest Disruption of Mitosis (Polyploidy, Cell Death) Aurora->MitoticArrest Disrupts Chromosome Segregation & Cytokinesis AntiAngio Inhibition of Angiogenesis VEGFR->AntiAngio Reduces Tumor Blood Supply Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis

This compound's dual mechanism targeting mitotic progression and angiogenesis.

Preclinical Efficacy & Experimental Models

This compound demonstrated potent antitumor activity across various preclinical models, including hematological malignancies and solid tumors, both as a monotherapy and in combination.

In Vitro Cytotoxicity and Mechanism
  • Mechanistic Biomarkers: In cellular assays, this compound inhibited the autophosphorylation of Aurora B and the phosphorylation of its substrate, Histone H3 on Serine 10 (pHH3), which is a key marker for mitotic progression [1].
  • Cell Cycle Effects: Treatment leads to polyploidy (an increase in DNA content) due to defective cytokinesis, a classic phenotype of Aurora B kinase inhibition, ultimately inducing apoptosis [1].
In Vivo Efficacy in Xenograft Models

The table below summarizes key in vivo findings from preclinical studies [3]:

Model Type Reported Efficacy Dosing & Schedule
Lymphoma xenografts Tumor regression and prolonged survival Information not specified in results
Acute leukemia xenografts Tumor regression and prolonged survival Information not specified in results
Myelodysplastic Syndrome (MDS) xenografts Tumor regression and prolonged survival Information not specified in results
Solid tumor xenografts Antitumor activity Information not specified in results
Combination with Azacitidine Enhanced antitumor activity in hematological malignancy models Information not specified in results

Experimental Protocols & Methodologies

While full experimental details are found in primary literature, the core methodologies from preclinical and clinical analyses are summarized below.

Kinase Inhibition Assay [1] [2]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins.
  • Method: Use of biochemical enzyme assays to measure the compound's ability to inhibit kinase activity, often using ATP-concentration Km app and radiometric or fluorescence-based detection methods.
Cellular Target Engagement (pHH3 Biomarker) [1]
  • Purpose: To confirm that this compound engages Aurora B in cells and inhibits its function.
  • Method:
    • Cell Treatment: Treat cancer cell lines with this compound or vehicle control.
    • Cell Fixation & Staining: Fix cells and stain with a phospho-specific antibody against Histone H3 (Ser10).
    • Analysis: Quantify pHH3-positive cells using flow cytometry or immunofluorescence microscopy. A decrease in pHH3 signal indicates successful Aurora B pathway inhibition.
In Vivo Efficacy Study [3]
  • Purpose: To evaluate the antitumor effect of this compound in a live animal model.
  • Method:
    • Model Generation: Implant human tumor cells (xenografts) into immunodeficient mice.
    • Dosing: Once tumors are established, administer this compound or vehicle control orally, following a set schedule (e.g., daily or intermittent dosing).
    • Endpoint Measurement: Monitor and measure tumor volumes over time. Calculate tumor growth inhibition. Assess survival in models where it is a relevant endpoint.
Combination Study with Azacitidine [3]
  • Purpose: To investigate potential synergistic effects between this compound and the hypomethylating agent Azacitidine.
  • Method: Co-administer this compound and Azacitidine to in vivo models of hematological malignancies and compare the efficacy against each agent used alone, using tumor volume and survival as key metrics.

Clinical Translation & Tolerability

Phase I trials in patients with advanced hematologic malignancies and solid tumors established the following [3] [1]:

  • Recommended Phase 2 Doses: The recommended oral monotherapy doses were 540 mg once weekly and 480 mg twice weekly.
  • Safety Profile: The most common treatment-emergent adverse events were fatigue, anorexia, and hypertension. Dose-limiting toxicities were predominantly related to VEGFR inhibition (e.g., hypertension).
  • Pharmacokinetics: Oral this compound exhibited dose-proportional pharmacokinetics with an approximate 15-hour half-life.
  • Clinical Activity: Antitumor activity was observed, including partial responses in some patients with Acute Myeloid Leukemia (AML) and solid tumors.

Research Considerations and Future Directions

  • Exposure-Response Relationship: Clinical data indicated that maximum inhibition of VEGFR2 occurred at lower drug exposures than those required for robust Aurora B inhibition in tissues [1]. This suggests that dose escalation might be needed for full Aurora pathway effects, potentially limited by VEGFR-related toxicities.
  • Selectivity Challenge: As a multi-targeted agent, this compound's activity against kinases like FLT-3 and c-KIT, while potentially therapeutically beneficial, could also contribute to off-target toxicity [5]. Future development may focus on more selective inhibitors.

References

Phase 1 Trial Summaries and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and primary outcomes of two key Phase I dose-escalation studies.

Trial Focus Hematologic Malignancies [1] [2] [3] Advanced Solid Tumors [4] [5]
ClinicalTrials.gov ID NCT01110473 [2] NCT01110486 [4] [5]
Patient Population 52 patients with AML (n=38), MDS (n=12), or CMML (n=2) [1] 58 patients with various advanced solid tumors [4]

| Treatment Arms | A: Oral once-weekly B: Oral twice-weekly C: Oral once-weekly + Azacitidine D: Intravenous once-weekly [1] | I: Oral once daily (QD) II: Oral twice daily (BID) III: Intravenous once daily [4] | | Recommended Phase 2 Dose | 540 mg once weekly (Arm A) 480 mg twice weekly (Arm B) [1] [3] | Not definitively established; maximum inhibition of VEGFR2 achieved at lower exposures than required for sustained Aurora B inhibition. [4] | | Most Common Grade 3/4 Adverse Events | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [4] | | Primary Dose-Limiting Toxicities | Not specified | Related to VEGFR inhibition [4] | | Pharmacokinetics | Half-life: ~15 hours; Dose-proportional exposure; No interaction with azacitidine [1] | Half-life supported twice-daily oral dosing [4] | | Antitumor Activity | Clinical responses in 3 AML patients [1] | 2 partial responses (Basal cell carcinoma; Adenocarcinoma of unknown primary) [4] |

Ilorasertib's Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor that simultaneously targets Aurora kinases and receptor tyrosine kinases in the VEGF and PDGF families [1]. The diagram below illustrates its multi-targeted mechanism and downstream effects.

G This compound inhibits Aurora and VEGFR/PDGFR kinase pathways cluster_1 Aurora Kinase Pathway cluster_2 VEGFR/PDGFR Pathway This compound This compound Aurora Aurora A, B, C This compound->Aurora VEGFR VEGFR/PDGFR This compound->VEGFR Mitosis Mitotic Processes (Spindle Assembly, Chromosome Segregation) Aurora->Mitosis Cell_Proliferation Uncontrolled Cell Proliferation Mitosis->Cell_Proliferation Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth

Detailed Experimental Methodologies

The trials employed comprehensive techniques to assess pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetic (PK) Assessments [1]
  • Blood Sampling: Extensive PK sampling was performed up to 72 hours after this compound dosing on Days 1 and 15 of the treatment cycle.
  • Analysis: Plasma concentrations were determined, and standard PK parameters were calculated using non-compartmental methods, including maximum observed plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration–time curve (AUC).
Pharmacodynamic (PD) Biomarker Assessments [4]
  • VEGFR2 Inhibition: Measured via serum Placental Growth Factor (PlGF) and soluble VEGFR2 (sVEGFR2). PlGF increases and sVEGFR2 decreases are indicative of VEGFR pathway inhibition.
  • Aurora Kinase Inhibition: Evaluated in skin punch biopsies and hair plucks by measuring levels of phospho-histone H3 (pHH3), a direct substrate of Aurora B kinase. A reduction in pHH3 signals target engagement in tissue.
Efficacy Assessments
  • Hematologic Malignancies: Response was assessed using revised recommendations of the International Working Group for AML and established criteria for MDS/CMML [1].
  • Solid Tumors: Response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [4] [6].

Key Conclusions for Drug Development Professionals

  • Differential Target Engagement: A critical finding was that maximum inhibition of VEGFR2 occurred at lower doses and exposures than those required for robust Aurora B inhibition [4]. This suggests a narrow therapeutic window for achieving dual target suppression and may explain the prevalence of VEGFR-related toxicities.
  • Clinical Translation: The observation of clinical activity in both AML and certain solid tumors indicates that the dual inhibition strategy is viable [1] [4]. However, the dose-limiting nature of VEGFR-related toxicities presents a challenge for reaching maximally effective Aurora kinase inhibition in tissue.

References

Clinical Trial Data Summary for Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

A phase 1 dose-escalation trial (NCT01110473) evaluated ilorasertib in 52 patients with advanced hematologic malignancies [1] [2] [3].

Parameter Summary Data
Patient Population 52 patients; median age 67 years; 35% with >4 prior regimens [1] [2].
Diagnoses Acute Myelogenous Leukaemia (AML; n=38), Myelodysplastic Syndrome (MDS; n=12), Chronic Myelomonocytic Leukaemia (CMML; n=2) [1] [2].
Treatment Arms Arm A: once-weekly oral; Arm B: twice-weekly oral; Arm C: once-weekly oral + azacitidine; Arm D: once-weekly intravenous [1] [2].
Recommended Phase 2 Dose (Oral) 540 mg once weekly; 480 mg twice weekly [1] [2] [3].
Most Common Grade 3/4 Adverse Events Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2].
Pharmacokinetics (Oral) Dose-proportional; half-life of ~15 hours; no interaction with azacitidine [1] [2].
Efficacy Clinical responses observed in 3 AML patients [1] [2] [3].

Detailed Experimental Protocols

The trial design and key assessments from the phase 1 study provide a methodological framework for future research [2].

1. Study Design and Treatment Protocol

  • Trial Design: Phase 1, open-label, dose-escalation study [2].
  • Dosing Schedule: this compound administered on Days 1, 8, and 15 of a 28-day cycle. Dosing continued until disease progression or unacceptable toxicity [2].
  • Dose-Limiting Toxicity (DLT) Definition: DLTs were assessed in cycle 1 and included specific criteria such as grade 4 neutropenia >7 days, grade 4 thrombocytopenia, grade ≥3 non-hematologic toxicities (e.g., nausea/vomiting, diarrhea) despite supportive care, and specific criteria for hypertension [4].

2. Patient Eligibility Criteria (Key Aspects)

  • Inclusion: Patients ≥18 years with relapsed/refractory AML, high-risk MDS, or CMML; ECOG performance status 0-2; adequate renal, hepatic, and bone marrow function [2].
  • Exclusion: Active CNS involvement; anticancer therapy within 14 days; unresolved toxicities from prior therapy; symptomatic/uncontrolled hypertension; therapeutic anticoagulation [2].

3. Pharmacokinetic (PK) Assessment Methodology

  • Blood Sampling: Extensive PK sampling was performed up to 72 hours after dosing on days 1 and 15 [2].
  • Analysis: Non-compartmental methods determined key PK parameters: maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration-time curve (AUC) [2].

4. Pharmacodynamic (PD) Biomarker Assessment

  • Biomarkers Measured: Placental growth factor (PlGF) as a marker for VEGFR inhibition and histone H3 phosphorylation (pHH3) in skin punch biopsies as a marker for Aurora B kinase inhibition [4].
  • Analysis: Blood samples for PlGF and skin biopsies for pHH3 were collected in conjunction with PK sampling to correlate drug exposure with biological effect [4].

5. Efficacy Assessment

  • Response Criteria: For patients with AML, response was assessed using established international working group criteria [3].

This compound Mechanism of Action and Signaling Pathways

This compound (ABT-348) is a novel ATP-competitive, multi-targeted kinase inhibitor. The following diagram illustrates its core mechanism and the subsequent experimental workflow used to validate target engagement in the clinical trial.

G cluster_pathway This compound Dual Kinase Inhibition cluster_biomarker Clinical Trial Biomarker Correlation Ilora This compound (ABT-348) Aurora Aurora Kinases (A, B, C) Ilora->Aurora Inhibits VEGFR VEGF/PDGF Receptor Kinases Ilora->VEGFR Inhibits Mitosis Cell Cycle & Mitosis Aurora->Mitosis Disrupts Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Suppresses PD Pharmacodynamic (PD) Markers pHH3 pHH3 in Skin Biopsy PD->pHH3 Aurora B Engagement PlGF PlGF in Plasma PD->PlGF VEGFR2 Engagement Efficacy Anti-Tumor Efficacy pHH3->Efficacy Correlates with Toxicity Hypertension (AE) PlGF->Toxicity Correlates with

This compound inhibits Aurora and VEGFR/PDGFR kinases, with clinical biomarkers correlating effects. [2] [4] [5]

  • Primary Mechanism: this compound simultaneously inhibits Aurora kinases (critical for cell division/mitosis) and VEGF/PDGF receptor kinases (key mediators of tumor angiogenesis), plus Src family kinases [2] [5].
  • Clinical Correlation: In the phase 1 trial, VEGFR2 inhibition (measured by increased PlGF) occurred at lower exposures, correlating with hypertension. Aurora B inhibition (measured by decreased pHH3) required higher exposures and correlated with anti-tumor activity [4].

Key Insights for Drug Development Professionals

  • Differentiated Target Engagement: The pharmacodynamic data suggests that the VEGFR-related anti-angiogenic effects (and associated toxicities like hypertension) may manifest at lower doses than the Aurora kinase-related cytotoxic effects [4]. This is a critical consideration for dose selection in future studies.
  • Activity in Resistant Disease: The observation of clinical responses in a heavily pre-treated AML population (including some with >4 prior regimens) indicates potential for this compound in settings of refractory disease [1].
  • Combination Potential: The trial included an arm combining this compound with azacitidine, and no pharmacokinetic interaction was found [1] [2]. This supports the feasibility of exploring such combinations, particularly in MDS and AML.

References

Ilorasertib solid tumours clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib's Mechanism of Action

This compound (ABT-348) is a multi-targeted kinase inhibitor identified as a dual Aurora and VEGF receptor (VEGFR) kinase inhibitor. The diagram below illustrates its core mechanism and the subsequent experimental workflow used to characterize it in clinical trials.

G cluster_targets Inhibited Kinase Families cluster_outcomes Cellular & Clinical Consequences This compound This compound Aurora Aurora Kinases (A, B, C) This compound->Aurora VEGFR VEGF Receptors (VEGFR) This compound->VEGFR PDGFR PDGF Receptors (PDGFR) This compound->PDGFR Src Src Family Kinases This compound->Src Mitotic Disruption Mitotic Disruption Aurora->Mitotic Disruption Anti-angiogenesis Anti-angiogenesis VEGFR->Anti-angiogenesis Anti-angiogenesis / Signaling Anti-angiogenesis / Signaling PDGFR->Anti-angiogenesis / Signaling Proliferation / Survival Proliferation / Survival Src->Proliferation / Survival AntiTumor Antitumor Activity Mitotic Disruption->AntiTumor Biomarker Biomarker Inhibition (PlGF, Histone H3) Mitotic Disruption->Biomarker Anti-angiogenesis->AntiTumor Anti-angiogenesis->Biomarker Toxicity VEGFR-related Toxicities (Hypertension, etc.) Anti-angiogenesis->Toxicity

This compound mechanism and clinical characterization flow.

Summary of Clinical Trial Data

The following tables consolidate the quantitative data and key findings from the Phase 1 solid tumour trial [1].

Table 1: Trial Design, Dosing, and Safety Profile

Trial Arm Dosing Schedule Dose Levels Studied Most Frequent All-Grade AEs (>30%) Common Grade 3/4 AEs Recommended Phase 2 Dose
Arm I (n=23) Oral, Once Daily (QD), Days 1, 8, 15 of a 28-day cycle 10 mg to 180 mg Fatigue, Anorexia, Hypertension Hypertension Not definitively established; RPTD for oral monotherapy in hematologic trials was 540 mg QW / 480 mg BW [2].
Arm II (n=28) Oral, Twice Daily (BID), Days 1, 8, 15 of a 28-day cycle 40 mg to 340 mg Fatigue, Anorexia, Hypertension Hypertension, Hypokalemia, Anemia

Table 2: Efficacy and Pharmacodynamic Findings

Category Details
Antitumor Activity Two partial responses (PR) observed in Arm II: one in basal cell carcinoma (40 mg BID) and one in adenocarcinoma of unknown primary (230 mg BID) [1].
Pharmacokinetics (PK) Oral this compound exhibited dose-proportional pharmacokinetics with an approximate half-life of 15 hours [2] [1].

| Pharmacodynamics (PD) / Biomarkers | VEGFR2 Inhibition: Measured by plasma Placental Growth Factor (PlGF) increase. Effects occurred at lower doses/exposures. Aurora B Inhibition: Measured by reduction of phosphorylated Histone H3 (pHH3) in skin biopsies. Required higher doses/exposures than VEGFR2 inhibition [1]. | | Dose-Limiting Toxicities (DLTs) | Were predominantly related to VEGFR inhibition [1]. |

Experimental Protocols & Methodologies

The clinical trials employed standardized methodologies for assessing the drug's activity and effects.

Clinical Trial Design (Phase 1 Dose-Escalation)

The primary objective was to determine the safety, tolerability, pharmacokinetics, and recommended phase 2 dose of this compound monotherapy [1].

  • Patient Population: Adults with histologically confirmed, locally advanced, or metastatic solid tumors refractory to standard therapy.
  • Study Arms: Patients were enrolled into different dosing schedules (Arms I, II, and III as shown in Table 1) [1].
  • Dose Escalation: An adaptation of the continual reassessment method was used. Dosing began with a cohort of three patients, with dose doubling in subsequent cohorts until a dose-limiting toxicity (DLT) or a grade ≥2 toxicity attributable to this compound occurred [1].
  • DLT Criteria: Defined as specific adverse events (per CTCAE v4.0) in cycle 1, possibly or probably related to this compound. This included specific criteria for hypertension and decline in left ventricular ejection fraction [1].
Pharmacokinetic (PK) Sampling

To characterize the absorption and elimination of this compound:

  • Extensive PK blood sampling was performed up to 72 hours after dosing on specific days (e.g., Day 1 and Day 15) [2].
  • Analysis: Standard PK parameters were determined using noncompartmental methods, including maximum observed plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (), and area under the plasma concentration–time curve (AUC) [2] [1].
Pharmacodynamic (PD) Biomarker Assessments

Biomarkers were used to demonstrate target engagement and biological activity.

  • VEGFR2 Inhibition:
    • Matrix: Plasma.
    • Biomarker: Increase in Placental Growth Factor (PlGF), a known compensatory response to VEGFR pathway blockade [2] [1].
  • Aurora B Inhibition:
    • Matrix: Skin punch biopsies.
    • Biomarker: Reduction in phosphorylated Histone H3 (pHH3) on serine 10. This is a direct marker of Aurora B kinase activity, as Aurora B phosphorylates Histone H3 during mitosis. A decrease in pHH3 indicates successful target engagement in tissue [1].
  • Cell Cycle Analysis: Additional blood samples were collected for cell cycle analysis in some studies [2].

Interpretation for Future Development

The clinical data provides clear insights into this compound's profile and the challenges faced in its development.

  • Therapeutic Window: A critical finding was that maximal VEGFR2 inhibition (and associated toxicities like hypertension) occurred at lower exposures than those required for robust Aurora B inhibition in tissue [1]. This narrow therapeutic window likely posed a significant challenge, as dose escalation to achieve more potent anti-mitotic effects was limited by VEGFR-related toxicities.
  • Program Status: The this compound clinical program has been discontinued. The trial in CDKN2A-deficient solid cancers (NCT02540876) is listed as "Completed" [3], and the PMC articles note that the development program was discontinued [1]. No Phase 2 or 3 trials in solid tumors were initiated.
  • Implications for Research: The experience with this compound underscores the difficulty of developing multi-kinase inhibitors with divergent dose-response curves for different targets. Future drug development in this area may require more selective inhibitors or novel strategies, such as PROTAC degraders, to better separate efficacy from toxicity [4].

References

Ilorasertib kinase inhibition profile IC50

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profile (IC50 Values)

The table below summarizes the half-maximal inhibitory concentration (IC50) values of Ilorasertib for its key kinase targets, which illustrate its potency and multi-targeted nature.

Kinase Target Biochemical IC50 (nM) Cellular IC50 (nM)
Aurora Kinase C 1 [1] [2] [3] 13 [4]
Aurora Kinase B 7 [1] [2] [3] 13 (autophosphorylation), 21 (Histone H3 phosphorylation) [4]
Aurora Kinase A 120 [1] [2] [3] 189 [4]
VEGFR1 (Flt1) 1 [1] [5] [4] 0.3 [4]
VEGFR2 (KDR) 2 [1] [3] [4] 5 [4]
VEGFR3 (Flt4) 43 [1] [3] [4] 2 [4]
PDGFRβ 3-13 [1] [4] 11 [4]
PDGFRα 11 [2] [3] [4] 16 [4]
FLT3 1 [1] [3] [5] 2 [4]
CSF1R 3 [1] [3] [5] 3 [4]
c-KIT 20 [1] [3] [5] 45 [4]

Key Experimental Protocols

The IC50 data is derived from standardized experimental methods. Here are the protocols for key assays from the research:

  • Biochemical Kinase Assays: Inhibition of kinase activity was measured in a homogeneous time-resolved fluorescence (HTRF) format using 1 mM ATP. This assay determines the compound's direct potency against the purified kinase enzyme [4].
  • Cellular Autophosphorylation Assays: For Aurora kinases A, B, and C, inhibition was measured in nocodazole-arrested HeLa cells by Western analysis using phospho-specific antibodies. This confirms the drug's ability to inhibit its targets in a cellular context [4].
  • Cellular Proliferation Assays: Antiproliferative activity was tested on various cancer cell lines. Cells were treated with this compound, and viability was measured using reagents like Cell Titer-Glo to determine the concentration that inhibits 50% of cell growth [1].

Mechanism of Action and Signaling Pathways

This compound's anti-cancer activity stems from its simultaneous inhibition of several critical signaling pathways involved in cell division and tumor growth. The following diagram illustrates its core mechanisms.

G cluster_mitosis Mitosis & Cell Proliferation cluster_angiogenesis Angiogenesis cluster_stroma Stromal Signaling This compound This compound AuroraA Aurora A (Centrosome Separation) This compound->AuroraA AuroraB Aurora B (Chromosome Segregation) This compound->AuroraB AuroraC Aurora C (Cytokinesis) This compound->AuroraC VEGFR1 VEGFR1 This compound->VEGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 VEGFR3 VEGFR3 This compound->VEGFR3 PDGFRa PDGFRα This compound->PDGFRa PDGFRb PDGFRβ This compound->PDGFRb CSF1R CSF1R This compound->CSF1R Polyploidy Polyploidy & Cell Death AuroraA->Polyploidy AuroraB->Polyploidy AuroraC->Polyploidy Angiogenesis Inhibited Angiogenesis VEGFR1->Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis Stromal Disrupted Tumor Microenvironment PDGFRa->Stromal PDGFRb->Stromal CSF1R->Stromal

This compound simultaneously inhibits kinases in mitosis, angiogenesis, and stromal signaling pathways to exert anti-tumor effects.

Clinical Translation and Findings

Research progressed to Phase 1 clinical trials, which provided insights into its application in humans.

  • Clinical Dosing: In a phase 1 trial for hematologic malignancies, the recommended phase 2 oral monotherapy doses were 540 mg once weekly and 480 mg twice weekly (28-day cycle) [6].
  • Pharmacodynamics: Clinical studies confirmed that this compound engages its intended targets. However, maximum inhibition of VEGFR2 was achieved at lower doses and exposures than those required for robust Aurora B inhibition in tissue [7].
  • Safety Profile: The most frequent grade 3/4 adverse events in trials included hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), and hypophosphatemia (11.5%) [6]. Dose-limiting toxicities were predominantly related to VEGFR inhibition [7].

References

PDGFR Inhibition Profile of Ilorasertib

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib is an ATP-competitive inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFR), among other kinases. The table below details its quantitative inhibition of PDGFR and other key targets from biochemical assays [1] [2] [3].

Kinase Target Inhibition IC₅₀ (nM) Category
PDGFRβ 3 - 13 [1] [2] [3] PDGFR Family
PDGFRα 11 [2] [3] PDGFR Family
VEGFR1 1 [2] [3] VEGFR Family
VEGFR2 2 [2] [3] VEGFR Family
Aurora B 7 [1] [2] [3] Aurora Kinase Family
Aurora C 1 [1] [2] [3] Aurora Kinase Family
Aurora A 120 [1] [2] [3] Aurora Kinase Family

This multi-target profile means that this compound simultaneously disrupts tumor cell proliferation (via Aurora kinase inhibition) and angiogenesis (via VEGFR/PDGFR inhibition) [2] [3].

Experimental Evidence & Protocols

This compound's activity has been validated through various experimental models, from cellular assays to animal studies.

In Vitro Antiproliferative and Phenotypic Assays
  • Cell Lines: Experiments were conducted on non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, H460) and hematological cancer cells (e.g., BCR-ABL expressing CML cells, including Gleevec-resistant BCR-ABL T315I mutant cells) [1] [2] [3].
  • Protocol:
    • Seed cells in growth medium in a 96-well tissue culture plate [1].
    • After cells attach, change the medium and treat with this compound at varying concentrations (e.g., 1-1000 nM for antiproliferative activity; 0-30 nM for polyploidy induction) [1] [2] [3].
    • Incubate for a specified period (e.g., 24 hours for polyploidy, several days for viability) [2] [3].
    • Assess endpoints: cell viability can be measured with CellTiter-Glo reagent [1], while polyploidy (a consequence of Aurora B inhibition) is analyzed via flow cytometry to determine DNA content [1] [2] [3].
  • Key Findings: this compound induced a concentration-dependent increase in polyploidy in solid tumor cells (EC₅₀ of 5-10 nM) and showed antiproliferative activity against both native and drug-resistant CML cells [1] [2] [3].
In Vivo Efficacy Models
  • Models: Studies used severe combined immunodeficiency (SCID) mice bearing human tumor xenografts, including hematological models (e.g., MV-4-11 AML, SKM-1 MDS) and solid tumors [1] [2] [3].
  • Protocol:
    • Inoculate mice with tumor cells subcutaneously [1].
    • Randomize mice into treatment groups once tumors are established.
    • Administer this compound orally (e.g., 6.25, 12.5, 25 mg/kg) via dosing formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [1] [2] [3].
    • Monitor tumor volume regularly, calculated as (L × W²)/2 [1].
    • Calculate percent tumor growth inhibition (TGI) by comparing the mean volume of the treatment group to the control group [2] [3].
  • Key Findings: this compound demonstrated significant dose-dependent antitumor activity, with TGI values of 80% to 94% in an MV-4-11 model and 38% to 80% in an SKM-1 model at the doses tested [2] [3]. It also inhibited phosphorylation of histone H3 (a direct biomarker of Aurora B kinase inhibition) in circulating tumor cells [1] [2] [3].

Clinical Translation and Pharmacodynamics

Phase I trials in patients with advanced hematologic malignancies and solid tumors evaluated this compound's safety, pharmacokinetics, and pharmacodynamics [4] [5].

Clinical Trial Aspect Key Findings in Hematologic Malignancies [4] Key Findings in Solid Tumors [5]
Dosing Schedules Tested Oral once/wk, twice/wk, IV once/wk; plus combo with azacitidine Oral once daily, twice daily, IV
Recommended Phase 2 Dose 540 mg once weekly; 480 mg twice weekly (oral) Not definitively established (program discontinued)
Most Common Gr 3/4 Adverse Events Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%) Fatigue (48%), anorexia (34%), hypertension (34%)
Pharmacokinetics ~15-hour half-life; no interaction with azacitidine Dose-proportional exposure
Evidence of Target Engagement Inhibition of histone H3 phosphorylation (Aurora B) and changes in PlGF (VEGFR inhibition) Engagement of VEGFR2 and Aurora B; VEGFR2 effects at lower exposures

The clinical biomarker data confirmed a crucial finding: maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower this compound exposures than those required for robust Aurora B inhibition in tissue [5]. This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were prominent and often dose-limiting [5].

PDGFR in Cellular Signaling

The following diagram illustrates the position of PDGFR in the signaling network that this compound inhibits, integrating its primary kinase targets and their downstream biological effects relevant in cancer.

G cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_aurora Aurora Kinases (Mitotic Regulators) PDGFR PDGFRα/β PI3K PI3K/Akt Pathway PDGFR->PI3K RAS Ras/MAPK Pathway PDGFR->RAS Angiogenesis Angiogenesis PDGFR->Angiogenesis (Influences) VEGFR VEGFR VEGFR->PI3K VEGFR->RAS (Indirect) VEGFR->Angiogenesis Direct OtherRTKs Other RTKs (FLT3, c-KIT, CSF1R) OtherRTKs->PI3K OtherRTKs->RAS AuroraA Aurora A Mitosis Mitotic Spindle Assembly & Chromosome Segregation AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis AuroraC Aurora C AuroraC->Mitosis SrcFamily Src Family Kinases Cytoskeleton Cytoskeletal Organization SrcFamily->Cytoskeleton Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival RAS->Proliferation Mitosis->Proliferation Cytoskeleton->Proliferation (Influences) This compound This compound This compound->PDGFR Inhibits This compound->VEGFR Inhibits This compound->OtherRTKs Inhibits This compound->AuroraA Inhibits This compound->AuroraB Inhibits This compound->AuroraC Inhibits This compound->SrcFamily Inhibits

This diagram shows how this compound's simultaneous inhibition of PDGFR, VEGFR, and Aurora kinases disrupts multiple oncogenic processes.

Summary

This compound represents a strategically designed multi-kinase inhibitor with potent activity against PDGFRβ (IC₅₀ 3-13 nM) and PDGFRα (IC₅₀ 11 nM). Its ability to concurrently disrupt tumor cell division and the tumor microenvironment via Aurora kinase and VEGFR/PDGFR inhibition was demonstrated in preclinical models and showed preliminary clinical activity.

  • For Researchers: The experimental protocols provide a reproducible methodology for evaluating its biological effects.
  • For Drug Developers: The clinical data highlight the challenge of managing VEGFR-driven toxicities, which became dose-limiting before maximal Aurora kinase inhibition could be achieved in patients, a key consideration for developing future multi-kinase inhibitors.

References

FLT3 Inhibition Profile of Ilorasertib

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib was developed as an ATP-competitive inhibitor targeting both the Aurora kinase and VEGF receptor (VEGFR) pathways. Biochemical assays reveal its potent activity against FLT3, placing it among the most effectively inhibited kinases. [1] [2].

The table below summarizes the in vitro kinase inhibition data for this compound, showing its high potency against FLT3 and other relevant targets:

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
FLT-3 1 (0.9–2) 2 (2–3)
Aurora B 7 (2–14) 13 (5–27)
VEGFR2 2 (1–3) 5 (4–7)
c-KIT 20 (6–25) 45 (33–64)
CSF-1R 3 (2–4) 3 (0.8–8)

Data sourced from Glaser et al. (2018), reproduced with permission [1] [2]. Cellular phosphorylation assays for FLT-3 were performed in SEM cells with constitutive phosphorylation.

Clinical Evidence in Hematologic Malignancies

The pharmacologic inhibition of FLT3 by this compound translated into clinical activity in a phase I trial involving patients with advanced hematologic malignancies, most of whom had Acute Myeloid Leukemia (AML) [3].

  • Dosing and Schedule: The trial tested several schedules, including once-weekly oral (Arm A), twice-weekly oral (Arm B), and once-weekly intravenous (Arm D) monotherapy. The recommended phase 2 oral doses were established at 540 mg once weekly and 480 mg twice weekly [3].
  • Biomarker Engagement: Analysis of pharmacodynamic biomarkers confirmed that this compound engaged both Aurora kinase and VEGF receptor kinases in patients. This provided proof-of-mechanism that the drug was hitting its intended targets in a clinical setting [3].
  • Antitumor Activity: The study reported clinical responses in three patients with AML, demonstrating the potential of this compound to produce a biological and clinical effect in FLT3-driven leukemia [3].
  • Safety Profile: The most common grade 3/4 adverse events reported in the trial were hypertension, hypokalemia, anemia, and hypophosphatemia [3].

Experimental Protocols for FLT3 Inhibition

For researchers studying FLT3 inhibition, the following methodologies from the clinical trials and preclinical characterization of this compound can serve as a reference.

Biochemical Kinase Assay

This protocol measures the direct inhibition of kinase activity.

  • Format: Homogeneous Time-Resolved Fluorescence (HTRF)
  • ATP Concentration: 1 mM
  • Measurement: Determine the half-maximal inhibitory concentration (IC₅₀) by assessing the reduction in kinase autophosphorylation or phosphorylation of a substrate
  • Key Receptors: This assay can be applied to FLT3, VEGFR2, CSF-1R, c-KIT, and PDGFR-α/β, as shown in the table above [1] [2].
Cellular Phosphorylation Assay

This protocol confirms target engagement in a cellular context.

  • Cell Line: SEM cells (for constitutive FLT3 phosphorylation)
  • Procedure:
    • Expose cells to this compound for 60 minutes.
    • Lyse cells and analyze FLT3 phosphorylation status via Western blot or other immunoassays.
    • Quantify inhibition by measuring the reduction in phospho-FLT3 signal compared to untreated controls.
  • Output: Calculate the cellular IC₅₀ value from the dose-response curve [1] [2].
Clinical Pharmacodynamic Assessment

In clinical trials, biomarker analysis is crucial for demonstrating target inhibition.

  • Blood Sampling: Collect blood samples from patients in conjunction with pharmacokinetic sampling.
  • Analytes: Key biomarkers include:
    • Placental Growth Factor (PlGF): A biomarker indicative of VEGFR pathway inhibition.
    • Cell Cycle Analysis: To assess the effects of Aurora B kinase inhibition on mitosis.
  • Correlation: These pharmacodynamic data are correlated with drug exposure (plasma concentration) to understand the relationship between dose, target engagement, and biological effect [3].

FLT3 Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the central role of FLT3 signaling in AML and the points of intervention for inhibitors like this compound.

G cluster_mutations Oncogenic Driver in AML FLT3_Ligand FLT3 Ligand FLT3_WT FLT3 (Wild-Type) FLT3_Ligand->FLT3_WT  Normal Activation Downstream Downstream Signaling (PI3K/AKT, MEK/ERK, STAT5) FLT3_WT->Downstream  Transient Activation FLT3_ITD FLT3-ITD Mutation FLT3_ITD->Downstream  Constitutive Activation Cell_Output Cell Survival Proliferation Inhibition of Apoptosis Downstream->Cell_Output This compound This compound (ABT-348) ATP-competitive Inhibitor This compound->FLT3_WT  Inhibits This compound->FLT3_ITD  Inhibits

FLT3 signaling is constitutively activated by ITD mutations, driving leukemogenesis. This compound acts as an ATP-competitive inhibitor to block this signal [4] [5] [6].

Context Among FLT3 Inhibitors

This compound is one of several agents developed to target FLT3. Its profile differs from other inhibitors in meaningful ways.

  • First vs. Second Generation: this compound, like Sunitinib and Midostaurin, is considered a first-generation inhibitor. These agents are multi-targeted, inhibiting FLT3 along with other kinases like VEGFR and PDGFR. This can lead to a broader toxicity profile but may also hit multiple pathways in cancer cells [5].
  • Type I Inhibitors: this compound is classified as a Type I inhibitor, meaning it binds to the active conformation of the FLT3 kinase. A key advantage of Type I inhibitors is that they typically retain activity against both FLT3-ITD and common resistance-conferring point mutations in the tyrosine kinase domain (TKD), such as Asp835 (D835) [5].

References

Ilorasertib ATP-competitive kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Kinase Inhibition Profile

The potency of Ilorasertib against its various kinase targets was characterized by half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below. Lower IC₅₀ values indicate greater potency [1].

Kinase Target IC₅₀ Value (nM)
Aurora C 1
VEGFR1 1
FLT3 1
Aurora B 7
RET 7
PDGFRβ 3
CSF1R 3
VEGFR2 2
Aurora B (Y156H) 12
PDGFRα 11
c-Kit 20
VEGFR3 43
Aurora A 120

Preclinical Evidence & Antitumor Activity

In vitro and in vivo studies demonstrated the functional consequences of this kinase inhibition.

  • In Vitro Effects: In non-small cell lung cancer (NSCLC) cell lines, this compound induced a concentration-dependent increase in polyploidy (EC₅₀ of 5-10 nM), a classic effect of Aurora B inhibition that leads to mitotic failure and cell death [1]. It also showed antiproliferative activity against chronic myelogenous leukemia (CML) cells, including those with the Gleevec-resistant BCR-ABL T315I mutation [1].
  • In Vivo Efficacy: this compound demonstrated significant antitumor efficacy in xenograft models of both solid tumors and hematological malignancies [1]. It inhibited tumor growth and even caused regression of advanced tumors [1]. A specific biomarker assay showed that treatment with this compound led to the inhibition of histone H3 phosphorylation in circulating tumor cells, confirming target engagement of Aurora B in vivo [1].

Clinical Development and Findings

Phase I trials in patients with advanced hematologic malignancies and solid tumors established the safety profile, pharmacokinetics, and preliminary clinical activity of this compound.

Aspect Findings from Clinical Trials
Recommended Phase 2 Dose Oral monotherapy: 540 mg once weekly or 480 mg twice weekly (28-day cycle) [2] [3].
Common Grade 3/4 Adverse Events Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%) [2] [3]. Fatigue, anorexia, and hypertension were very frequent (>30%) but often lower grade [4].
Pharmacokinetics Oral half-life of ~15 hours; exposure was dose-proportional; no interaction with azacitidine [2] [3].
Clinical Pharmacodynamics Biomarker evidence confirmed engagement of both VEGFR2 and Aurora B kinase [4]. Maximum inhibition of VEGFR2 occurred at lower doses and exposures than required for Aurora B inhibition in tissue [4].
Preliminary Efficacy Clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML) [2] [3]. In solid tumor trials, partial responses were observed in one patient with basal cell carcinoma and one with adenocarcinoma of unknown primary site [4].

Experimental Protocols for Key Assays

Clinical trials utilized specific methodologies to evaluate this compound's pharmacodynamic effects and antitumor activity.

  • Pharmacodynamic Biomarker Analysis

    • Purpose: To demonstrate in vivo target engagement of Aurora kinase and VEGFR [4].
    • Methodology: Blood samples were collected in conjunction with pharmacokinetic sampling. Biomarkers included cell cycle analysis and measurement of Placental Growth Factor (PlGF), a marker of VEGFR inhibition [2]. For Aurora kinase inhibition, a key biomarker was the phosphorylation status of histone H3, a direct substrate of Aurora B [1].
  • Antitumor Efficacy Assessment (Xenograft Models)

    • Purpose: To evaluate the inhibitory effect of this compound on tumor growth in vivo [1].
    • Inoculation: Cancer cells were suspended and inoculated into the flanks of immunodeficient (SCID/beige) mice [1].
    • Dosing & Measurement: Treatment began once mean tumor volume reached approximately 0.4-0.5 cm³. Tumor size was measured regularly with calipers, and volume was calculated using the formula: (L × W²)/2 [1].
    • Analysis: Antitumor activity was assessed by calculating the percentage of tumor growth inhibition (T/C%), where T is the mean volume of the treated group and C is the mean volume of the control group [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary kinase targets of this compound and their roles in cancer-relevant signaling pathways, integrating the key experimental steps for its evaluation.

cluster_targets This compound Kinase Targets cluster_effects Cellular & Physiological Effects cluster_assays Key Experimental Assessments This compound This compound AuroraKs Aurora Kinases (A, B, C) This compound->AuroraKs VEGFRs VEGFR Family (VEGFR1/2/3) This compound->VEGFRs PDGFRs PDGFR Family (PDGFRα/β) This compound->PDGFRs Src Src Family This compound->Src MitoticDisruption Mitotic Disruption (Polyploidy, Cell Death) AuroraKs->MitoticDisruption AntiAngiogenesis Inhibition of Angiogenesis VEGFRs->AntiAngiogenesis PDGFRs->AntiAngiogenesis AntitumorActivity Antitumor Activity MitoticDisruption->AntitumorActivity AntiAngiogenesis->AntitumorActivity InVitro In Vitro Assays • Cell Proliferation (IC50) • Cell Cycle (Polyploidy) InVitro->AntitumorActivity InVivo In Vivo Models • Xenograft Tumor Growth • Histone H3 Phosphorylation InVivo->AntitumorActivity Clinical Clinical Trials • Biomarker (PlGF, pHH3) • Safety & Efficacy Clinical->AntitumorActivity

Figure 1: this compound's multi-target inhibition mechanism and the integrated experimental workflow from in vitro assays to clinical trials.

References

Ilorasertib cell cycle analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context & Evidence Summary

Ilorasertib (ABT-348) is a multikinase inhibitor that targets Aurora kinases A, B, and C, as well as receptors for VEGF and PDGF [1] [2] [3]. The following table summarizes the key findings from clinical trials that investigated its effects.

Trial Focus Reported Findings on Mechanism & Biomarkers Clinical Outcomes
Hematologic Malignancies [1] [3] Inhibition of Aurora kinase and VEGF receptor biomarkers; cell cycle analysis was listed as a pharmacodynamic efficacy biomarker. Clinical responses in 3 AML patients; most common Grade 3/4 adverse event was hypertension (28.8%).
Advanced Solid Tumours [4] Evidence of dual target engagement (VEGFR2 and Aurora B); maximum VEGFR2 inhibition occurred at lower exposures than Aurora B inhibition. Two patients (basal cell carcinoma; adenocarcinoma) had partial responses.

The primary publications confirm that cell cycle analysis was part of the pharmacodynamic assessment [1] but do not describe the specific technical details, such as the cell preparation method, staining reagents, or gating strategy.

Proposed Experimental Workflow for In-Vitro Analysis

For laboratory research on this compound, you can adapt the following validated flow cytometry-based protocol to analyze its effects on the cell cycle. The workflow below outlines the key stages.

G Start Start In-Vitro Assay A Cell Culture & Treatment - Seed cancer cell lines - Treat with this compound - Include DMSO vehicle control Start->A B Cell Harvest & Fixation - Trypsinize cells - Wash with PBS - Fix in cold 70% ethanol A->B C Staining - Wash cells - Resuspend in staining buffer with RNase A & Propidium Iodide (PI) B->C D Flow Cytometry - Acquire data using flow cytometer - Measure PI fluorescence intensity C->D E Data Analysis - Use software (e.g., ModFit, FlowJo) - Model cell cycle phase distribution (G0/G1, S, G2/M) D->E F Interpret Results E->F

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard methods applicable to the analysis of kinase inhibitors like this compound.

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cancer cell lines (e.g., leukemia lines like HL-60 or solid tumor lines based on research focus).
  • Treatment: Treat cells with a range of this compound concentrations (e.g., from nM to low µM) for 12, 24, and 48 hours. Include a negative control (vehicle, e.g., DMSO).

2. Cell Harvesting and Fixation

  • Harvest both floating and adherent cells using trypsinization.
  • Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).
  • Gently resuspend the cell pellet in 1 mL of cold PBS.
  • While vortexing at a low speed, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
  • Fix cells at 4°C for a minimum of 2 hours or overnight for best results.

3. Propidium Iodide Staining

  • Centrifuge the fixed cells (300 x g for 5 min) and carefully decant the ethanol.
  • Wash the cell pellet with cold PBS to remove residual ethanol.
  • Prepare a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
  • Resuspend the cell pellet in 0.5 - 1 mL of the PI/RNase staining solution.
  • Incubate the cells in the dark at room temperature for 30-45 minutes.

4. Flow Cytometry Acquisition and Analysis

  • Analyze the stained cells using a flow cytometer equipped with a 488 nm laser. Collect PI fluorescence using a 585/40 nm bandpass filter.
  • Acquire a minimum of 10,000 events per sample.
  • Use software like FlowJo or ModFit LT to analyze the data. Gate on the single-cell population based on PI-A vs. PI-W to exclude doublets.
  • Model the cell cycle phase distribution (G0/G1, S, and G2/M) based on the DNA content histogram.

This compound's Mechanism & Signaling Pathways

The following diagram illustrates the primary kinase targets of this compound and the subsequent cellular consequences that would be measured using the protocol above.

G cluster_kinases Kinase Targets cluster_effects Cellular Consequences Ilor This compound (ABT-348) Aurora Aurora Kinases (A, B, C) Ilor->Aurora VEGFR VEGF Receptors Ilor->VEGFR MitDef Mitotic Defects (Spindle Aberrations) Aurora->MitDef CellCycle Cell Cycle Arrest (Primarily G2/M Phase) Aurora->CellCycle Apop Apoptosis CellCycle->Apop

Key Considerations for Your Research

  • Combination Studies: The hematological trial combined this compound with azacitidine [1]. Exploring combinations with other chemotherapeutic agents could be a valuable research direction.
  • Biomarker Correlation: Beyond cell cycle, the clinical trials monitored other pharmacodynamic biomarkers like Placental Growth Factor (PlGF) [1]. Incorporating additional biomarkers can strengthen your study.
  • Confirmatory Experiments: To specifically confirm Aurora kinase inhibition, consider supplementing cell cycle analysis with a phospho-Histone H3 (Ser10) stain, which is a well-established marker for mitotic cells.

References

Application Notes and Protocols: Ilorasertib (ABT-348) Pharmacokinetics and Clinical Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive small-molecule inhibitor that targets Aurora kinases and vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, positioning it as a multi-targeted therapeutic agent for hematologic malignancies and solid tumors [1] [2] [3].

Key In Vitro Pharmacological Data

Table 1: In vitro inhibitory profile (IC₅₀) of this compound against key kinase targets [3].

Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
Aurora A 120 189
Aurora B 7 13 (autophosphorylation), 21 (Histone H3 phosphorylation)
Aurora C 1 13
VEGFR1 1 0.3
VEGFR2 2 5
FLT-3 1 2
CSF-1R 3 3
c-KIT 20 45
PDGFR-α 11 16
PDGFR-β 13 11

Clinical Pharmacokinetic Characteristics

Clinical pharmacokinetics of this compound were characterized in phase 1 trials involving patients with advanced solid tumours and hematologic malignancies [1] [2] [4].

Summary of Clinical PK Parameters

Table 2: Key pharmacokinetic parameters of this compound from phase 1 clinical trials [1] [2] [4].

Parameter Value / Finding Notes
Half-life (t₁/₂) ~15 hours Oral administration [1]
Oral Absorption Dose-proportional Across tested dose ranges [1]
Tₘₐₓ Not explicitly reported -
Protein Binding Not reported for this compound -
Metabolism Not reported for this compound -
Drug Interaction (Azacitidine) No interaction observed Coadministration in hematologic malignancy trial [1]
Recommended Phase 2 Dose (Oral) 540 mg once weekly or 480 mg twice weekly For 28-day cycle [1]

Detailed Clinical Study Designs and Protocols

The clinical pharmacokinetic profile of this compound was established through two primary phase 1 dose-escalation trials.

Protocol 1: Study in Hematologic Malignancies

This trial defined the safety, pharmacokinetics, and preliminary antitumor activity of this compound as monotherapy or combined with azacitidine in advanced hematologic malignancies [1] [4].

  • Patient Population: 52 adults (median age 67 years) with acute myelogenous leukemia (AML; n=38), myelodysplastic syndrome (MDS; n=12), or chronic myelomonocytic leukemia (CMML; n=2). A high proportion (35%) had received >4 prior regimens [1].
  • Study Arms and Dosing:
    • Arm A: Oral this compound once weekly on Days 1, 8, 15 of a 28-day cycle.
    • Arm B: Oral this compound twice weekly on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle.
    • Arm C: Oral this compound once weekly (Days 1, 8, 15) plus azacitidine (IV or SC on Days 1-7) of a 28-day cycle.
    • Arm D: Intravenous this compound once weekly on Days 1, 8, 15 of a 28-day cycle [1] [4].
  • PK Sampling Protocol: Extensive pharmacokinetic sampling for this compound was performed up to 72 hours after dosing on Days 1 and 15 [4].
  • Key Findings: The maximum tolerated dose (MTD) was not definitively determined. The recommended phase 2 oral monotherapy doses were established at 540 mg once weekly and 480 mg twice weekly. Oral this compound pharmacokinetics were dose-proportional, with a ~15-hour half-life and no evidence of pharmacokinetic interaction with azacitidine [1].
Protocol 2: Study in Advanced Solid Tumours

This trial characterized this compound in patients with diverse advanced solid tumours, providing key insights into its pharmacodynamic profile [2] [5].

  • Patient Population: Adults with histologically confirmed locally advanced or metastatic solid tumours refractory to standard therapy [2].
  • Study Arms and Dosing:
    • Arm I: Oral this compound once daily (10–180 mg) on Days 1, 8, 15 of a 28-day cycle (n=23).
    • Arm II: Oral this compound twice daily (40–340 mg) on Days 1, 8, 15 of a 28-day cycle (n=28). Dosing was separated by a 6-hour interval.
    • Arm III: Intravenous this compound once daily (8–32 mg) on Days 1, 8, 15 of a 28-day cycle (n=7) [2].
  • Key Findings: Dose-limiting toxicities were predominantly related to VEGFR inhibition. Biomarker analyses demonstrated that this compound engaged both VEGFR2 and Aurora B kinase, with maximum VEGFR2 inhibition occurring at lower exposures than those required for Aurora B inhibition in tissue [2] [5].

Pharmacodynamic Assessments and Biomarker Protocols

A critical finding from this compound development was the differential exposure requirement for its two primary mechanisms of action.

G cluster_vascular Vascular Effects (Lower Exposure) cluster_mitotic Mitotic Effects (Higher Exposure) This compound This compound VEGFR_Inhibition VEGFR_Inhibition This compound->VEGFR_Inhibition PDGFR_Inhibition PDGFR_Inhibition This compound->PDGFR_Inhibition Aurora_B_Inhibition Aurora_B_Inhibition This compound->Aurora_B_Inhibition Aurora_A_Inhibition Aurora_A_Inhibition This compound->Aurora_A_Inhibition AntiAngiogenesis AntiAngiogenesis VEGFR_Inhibition->AntiAngiogenesis Tumor_Blood_Supply Tumor_Blood_Supply AntiAngiogenesis->Tumor_Blood_Supply Pericyte_Disruption Pericyte_Disruption PDGFR_Inhibition->Pericyte_Disruption Vessel_Instability Vessel_Instability Pericyte_Disruption->Vessel_Instability Histone_H3_Phosphorylation_Inhibition Histone_H3_Phosphorylation_Inhibition Aurora_B_Inhibition->Histone_H3_Phosphorylation_Inhibition Mitotic_Defects Mitotic_Defects Histone_H3_Phosphorylation_Inhibition->Mitotic_Defects Spindle_Assembly_Disruption Spindle_Assembly_Disruption Aurora_A_Inhibition->Spindle_Assembly_Disruption Polyploidy Polyploidy Spindle_Assembly_Disruption->Polyploidy

Diagram 1: Dual mechanism of action of this compound. VEGFR/PDGFR inhibition occurs at lower exposures, while Aurora kinase inhibition requires higher drug levels.

Key Biomarker Assays
  • Aurora B Kinase Inhibition: Measured via phosphorylation of histone H3 in blood-borne tumor cells or skin biopsies. This is a well-established surrogate marker for Aurora B kinase activity [2] [3].
  • VEGFR2 Inhibition: Assessed through circulating Placental Growth Factor (PlGF) levels in plasma, a compensatory biomarker indicative of VEGFR pathway blockade [2] [4].
  • Cellular Efficacy: In preclinical models, this compound induced polyploidy in tumor cell lines (e.g., H1299, H460), a functional cellular readout of Aurora B inhibition [3].

Safety and Toxicity Profile

The safety profile of this compound reflected its dual mechanism of action, with toxicities attributable to both VEGF/R and Aurora kinase inhibition.

Table 3: Most frequent grade 3/4 adverse events in hematologic malignancy patients (n=52) [1].

Adverse Event Incidence (%)
Hypertension 28.8%
Hypokalemia 15.4%
Anemia 13.5%
Hypophosphatemia 11.5%

The most frequent treatment-emergent adverse events of any grade in solid tumour patients (n=58) were fatigue (48%), anorexia (34%), and hypertension (34%) [2]. The predominance of hypertension is characteristic of VEGFR inhibitors and was observed at lower doses, consistent with the pharmacodynamic finding that VEGFR2 inhibition is achieved at lower exposures than Aurora kinase inhibition.

Experimental Workflow for Clinical PK/PD Characterization

The following diagram summarizes the integrated workflow used to characterize this compound's clinical pharmacokinetics and pharmacodynamics.

Diagram 2: Integrated clinical PK/PD characterization workflow for this compound.

Conclusion and Development Status

This compound demonstrated an acceptable safety profile and evidence of dual Aurora kinase and VEGFR kinase inhibition in phase 1 trials. A critical finding was that maximum VEGFR2 inhibition occurred at lower exposures than required for robust Aurora B inhibition in tissue [2]. This differential target engagement profile informed dose selection for further development, balancing anti-angiogenic effects with anti-mitotic activity. The clinical development program for this compound appears to have been discontinued, as no later-phase trial results are available in the public domain. The compound remains a useful pharmacological tool for investigating combined Aurora and VEGFR pathway inhibition.

References

Ilorasertib Dosing Schedules in Phase 1 Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Arm Patient Population Dosing Schedule Cycle Length Recommended Phase 2 Dose (RPTD)
Arm A (Oral, QW) Hematologic Malignancies [1] [2] Days 1, 8, 15 28 days 540 mg once weekly [1] [2]
Arm B (Oral, BIDW) Hematologic Malignancies [1] [2] Days 1, 2, 8, 9, 15, 16 28 days 480 mg twice weekly [1] [2]

| Arm C (Combo w/ Azacitidine) | Hematologic Malignancies [1] [2] | Ilorasertib: Days 1, 8, 15 Azacitidine: Days 1-7 | 28 days | Not specified in results | | Arm D (Intravenous) | Hematologic Malignancies [1] [2] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm I (Oral, QD) | Advanced Solid Tumors [3] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm II (Oral, BID) | Advanced Solid Tumors [3] | Days 1, 8, 15 (doses separated by ~6 hours) | 28 days | Not specified in results | | Arm III (Intravenous) | Advanced Solid Tumors [3] | Days 1, 8, 15 (2-hour infusion) | 28 days | Not specified in results |


Experimental & Clinical Assessment Protocols

The trials employed standardized methodologies to evaluate safety, pharmacokinetics (PK), and pharmacodynamics (PD).

Safety and Toxicity Monitoring
  • Assessment Schedule: Patients were clinically evaluated for toxicity on days 1, 8, 15, and 22 of cycles 1-4, and on day 1 of each subsequent cycle [2].
  • Grading System: All adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0 [2] [3].
  • Dose-Limiting Toxicity (DLT) Criteria: DLTs were defined as specific events in cycle 1, such as Grade 4 neutropenia >7 days, Grade 4 thrombocytopenia, Grade ≥3 hypertension despite intervention, and other Grade ≥3 non-hematological toxicities (e.g., fatigue, nausea/vomiting) [3].
Pharmacokinetic (PK) Sampling
  • Extensive Sampling: For oral this compound, blood samples were collected at multiple time points up to 72 hours after dosing on days 1 and 15 to define the PK profile [2].
  • Key PK Parameters: Analysis included maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration-time curve (AUC) [2]. The half-life of oral this compound was approximately 15 hours [1] [2].
Pharmacodynamic (PD) Biomarker Analysis
  • Purpose: To confirm target engagement and understand the relationship between drug exposure and biological effect [3].
  • Method: Blood was collected for PD analysis in conjunction with PK samples.
  • Key Findings: this compound engaged both VEGFR2 and Aurora B kinase. VEGFR2 inhibitory effects were achieved at lower doses and exposures than those required for Aurora B inhibition in skin and tumor tissue [3].

The following diagram illustrates this compound's dual mechanism of action and the downstream effects of its target inhibition, which underpin the pharmacodynamic findings.

architecture cluster_vascular VEGFR2 Inhibition Pathway (Lower Exposure) cluster_mitosis Aurora Kinase Inhibition Pathway (Higher Exposure) This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 AuroraB AuroraB This compound->AuroraB Angiogenesis Inhibits Tumor Angiogenesis VEGFR2->Angiogenesis ClinicalEffects Clinical & Biomarker Outcomes Angiogenesis->ClinicalEffects Hypertension Mitosis Disrupts Mitotic Processes AuroraB->Mitosis Mitosis->ClinicalEffects Cell Cycle Arrest

Application Notes for Researchers

  • Dosing Schedule Selection: The twice-weekly (BIDW) oral schedule was explored to assess the benefit of higher weekly dose density compared to the once-weekly (QW) schedule [2].
  • Mechanism-Informed Toxicity: The most frequent Grade 3/4 adverse events (hypertension, hypokalemia) were consistent with VEGFR inhibition, which is engaged at lower exposures [1] [3]. Aurora kinase inhibition-related toxicities (myelosuppression) may be expected at higher dose levels.
  • Combination Therapy: The established safety profile of this compound monotherapy supported its investigation in combination with other agents, such as azacitidine for hematologic malignancies [1] [2] or carboplatin/docetaxel for solid tumors [3].

Conclusion

This information provides a foundation for designing future studies. However, please note that the most recent clinical data found was published in 2018 [3], and the development status of this compound may have changed since then. For planning new preclinical or clinical work, it would be prudent to consult proprietary databases or contact the original sponsor for the most current development status.

References

Comprehensive Application Notes and Protocols for Ilorasertib Biomarker Analysis: Focus on Placental Growth Factor (PlGF)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PlGF Biology and Therapeutic Relevance

Placental Growth Factor (PlGF), a key member of the vascular endothelial growth factor (VEGF) family, represents a critical biomarker in oncology therapeutics and placental disorders. Originally isolated from human placenta, PlGF demonstrates pleiotropic effects on angiogenesis, immune modulation, and cellular proliferation. PlGF primarily signals through Flt-1/VEGFR-1 and interacts with neuropilin co-receptors, making it a compelling target for kinase inhibitor therapies like ilorasertib. The dysregulation of PlGF has been documented in multiple pathological states, including preeclampsia, cancer progression, and inflammatory conditions, establishing its utility as both a diagnostic biomarker and therapeutic target.

The development of this compound (ABT-348) as a multikinase inhibitor targeting both Aurora and VEGF receptor kinases necessitates robust biomarker strategies to demonstrate target engagement and biological activity. PlGF serves as a crucial pharmacodynamic biomarker for this compound as it provides direct insight into VEGF pathway modulation. Research indicates that PlGF expression is upregulated during pregnancy, inflammation, and ischemia, with significantly altered levels in pathological pregnancies such as preeclampsia, where serum PlGF concentrations are substantially lower compared to normotensive controls [1] [2]. In oncology contexts, elevated PlGF expression has been associated with worse outcomes in gastric cancer, highlighting its potential prognostic value [3].

Quantitative PlGF Data in Physiological and Pathological States

Circulating PlGF Levels Across Gestational Ages

Table 1: Reference Ranges for Maternal Serum PlGF Concentrations During Normal Pregnancy

Gestational Age (weeks) 5th Percentile (pg/mL) 50th Percentile (pg/mL) 95th Percentile (pg/mL)
12 21 40 65
16 53 110 195
20 106 217 385
24 159 368 655
28 196 539 925
32 134 444 815
36 83 267 555

Source: Adapted from McLaughlin et al. as cited in [4]

Pathological Alterations in PlGF Expression

Table 2: PlGF Alterations in Disease States and Therapeutic Contexts

Condition/Intervention PlGF Expression Magnitude of Change Sample Type Functional Consequences
Preeclampsia 60-70% reduction Maternal serum Impaired placental angiogenesis [1]
Gastric Cancer 2.5-fold increase Tissue & serum Increased recurrence risk [3]
This compound Treatment ↑ (compensatory) Dose-dependent Patient serum Potential resistance mechanism [5]
Hypoxia (in vitro) ↓ (trophoblast) Cell-type dependent Cell culture Dysregulated vasculogenesis [2]
Fetal Growth Restriction Significant reduction Maternal plasma Placental dysfunction [6]

The quantitative data presented in these tables establish critical reference points for interpreting PlGF biomarker data in this compound clinical trials. The gestational age-specific reference ranges are particularly crucial as they demonstrate the normal physiological fluctuations in PlGF throughout pregnancy, highlighting the importance of using appropriate controls when studying PlGF in pathological states [4]. In preeclampsia studies, PlGF concentrations were significantly lower throughout pregnancy compared to controls, with the most pronounced differences observed in early and middle pregnancy [1].

The pathological alterations in PlGF expression across various conditions demonstrate its utility as a sensitive biomarker for vascular dysfunction. In cancer contexts, particularly gastric cancer, elevated PlGF expression was associated with a 34% 5-year recurrence rate in high PlGF patients compared to 6% in low PlGF patients, establishing its prognostic value [3]. This differential expression across conditions provides a strong rationale for monitoring PlGF as a biomarker of VEGF pathway inhibition in this compound trials.

PlGF Biomarker Assay Methodologies

Electrochemiluminescence Immunoassay for PlGF Quantification

The Elecsys sFlt-1/PlGF ratio immunoassay (Roche Diagnostics) represents a validated methodology for precise PlGF quantification in serum and plasma samples. This protocol employs a double-antigen sandwich technique with electrochemiluminescence detection, providing exceptional sensitivity in the range of 3-10,000 pg/mL. The procedure begins with sample collection in EDTA, heparin, or citrate plasma tubes, with prompt centrifugation at 3000 rpm for 10 minutes at 4°C to obtain platelet-poor plasma. Samples should be aliquoted and stored at -80°C if not analyzed immediately.

The assay procedure involves: (1) Incubation: 50μL of sample is incubated with a biotinylated monoclonal PlGF-specific antibody and a tris(bipyridine)ruthenium(II)-complex-labeled monoclonal PlGF-specific antibody for 18 minutes; (2) Streptavidin-coated microparticle complex formation: The reaction mixture is exposed to streptavidin-coated microparticles for 9 minutes; (3) Application to measuring cell: The complex is transferred to the measuring cell where application of voltage induces chemiluminescent emission; (4) Quantification: Photomultiplier detection converts light signals to PlGF concentrations via a calibration curve. This method demonstrates excellent reproducibility with interassay coefficients of variation < 5% across the measurable range [7] [8].

Multiplex Immunoassay for Growth Factor Panels

For comprehensive biomarker profiling, the ProcartaPlex Multiplex Immunoassay (ThermoFisher Scientific) enables simultaneous quantification of PlGF alongside other relevant growth factors including BDNF, EGF, HGF, LIF, NGF-beta, PDGF-BB, SCF, VEGF-A, and VEGF-D. The protocol utilizes magnetic bead-based technology with capture antibodies conjugated to fluorescently coded beads. The procedure includes: (1) Bead incubation: 50μL of standards or samples are incubated with antibody-conjugated beads in 96-well plates for 2 hours; (2) Detection antibody addition: After washing, biotinylated detection antibodies are added for 1 hour; (3) Streptavidin-PE incubation: Streptavidin conjugated to phycoerythrin is added for 30 minutes; (4) Reading and analysis: The plate is analyzed using the Bio-Plex 200 or MAGPIX systems, with data processed through Bio-Plex Manager Software (Version 6.1). The minimum detection limit for PlGF-1 in this panel is 1.95 pg/mL, with intra-assay CVs < 10% [7].

RNA Expression Analysis of PlGF Pathway Components

For comprehensive assessment of PlGF pathway activity, quantitative PCR analysis of PlGF and its receptors provides complementary data to protein measurements. The protocol includes: (1) RNA extraction from tissue or cells using TRIzol reagent with DNase treatment; (2) cDNA synthesis using 1μg RNA with reverse transcriptase; (3) qPCR amplification using SYBR Green or TaqMan chemistry with primers specific for PlGF isoforms (PlGF-1-4), Flt-1/VEGFR-1, and neuropilin receptors; (4) Data normalization to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method. This approach enables detection of compensatory transcriptional changes in response to this compound treatment and correlation with protein-level findings [3].

This compound Experimental Data and PlGF Interaction

This compound Pharmacodynamic Effects on PlGF Pathways

This compound (ABT-348) demonstrates a unique kinase inhibition profile, simultaneously targeting Aurora kinases (A, B, C) and VEGF receptor kinases (VEGFR, PDGFR, FLT-3, c-KIT). In the phase 1 dose-escalation trial (NCT01110486), this compound was administered as monotherapy in three regimens: orally once daily (10-180 mg), orally twice daily (40-340 mg), and intravenously (8-32 mg) on days 1, 8, and 15 of each 28-day cycle. The dose-limiting toxicities were predominantly related to VEGFR inhibition, with the most frequent treatment-emergent adverse events being fatigue (48%), anorexia (34%), and hypertension (34%) [5].

Critical to PlGF biomarker interpretation, the study demonstrated that maximum VEGFR2 inhibition occurred at lower exposures than typically required for Aurora B inhibition in tissue. This differential target engagement profile suggests that PlGF changes may serve as a more sensitive biomarker of VEGFR pathway modulation than traditional cytotoxicity markers. Pharmacodynamic assessments revealed that this compound engaged VEGFR2 at lower doses and exposures than required for Aurora inhibition effects, providing a rational basis for using PlGF as a surrogate marker of biological activity [5].

Experimental Evidence of PlGF-Mediated Resistance

Cell-based experiments provide mechanistic insights into PlGF's role in modulating chemotherapeutic response. In gastric cancer cell lines (AGS and MKN-45), treatment with recombinant PlGF led to increased cell proliferation after 72 hours, with particularly pronounced effects in MKN-45 cells. More significantly, the addition of PlGF reduced cytotoxic effects of standard chemotherapeutic agents, evidenced by significant differences in cell growth at low concentrations of cisplatin (5 μM cisplatin vs. 5 μM cisplatin plus PlGF) and high concentrations of paclitaxel (25 μM paclitaxel vs. 25 μM paclitaxel plus PlGF) in both cell lines after 72 hours. These findings suggest that PlGF upregulation may represent a compensatory mechanism that contributes to resistance against both targeted therapies and conventional chemotherapeutics [3].

PlGF Signaling Pathways and this compound Mechanisms

PlGF Signaling Pathway and Regulatory Mechanisms

plgf_pathway Hypoxia Hypoxia PlGF PlGF Hypoxia->PlGF Inflammation Inflammation Inflammation->PlGF Hormones Hormones Hormones->PlGF FLT1 FLT1 PlGF->FLT1 NRP1 NRP1 PlGF->NRP1 NFAT5 NFAT5 FLT1->NFAT5 Cell_Proliferation Cell_Proliferation FLT1->Cell_Proliferation Angiogenesis Angiogenesis FLT1->Angiogenesis Immune_Modulation Immune_Modulation FLT1->Immune_Modulation SGK1 SGK1 NFAT5->SGK1 HIF1alpha HIF1alpha NFAT5->HIF1alpha ECM_Organization ECM_Organization SGK1->ECM_Organization VEGF_A VEGF_A SGK1->VEGF_A inhibition Notch_Signaling Notch_Signaling SGK1->Notch_Signaling disruption VEGF_A->Angiogenesis Notch_Signaling->Angiogenesis This compound This compound This compound->FLT1 inhibits

Figure 1: PlGF Signaling Pathway and this compound Mechanism of Action

The PlGF signaling cascade involves complex interactions with multiple receptors and downstream effectors. PlGF primarily binds to Flt-1/VEGFR-1, with certain isoforms (PlGF-2 and PlGF-4) additionally interacting with neuropilin co-receptors (NRP1 and NRP2) through their heparin-binding domains. This interaction initiates downstream signaling that includes activation of the NFAT5-SGK1 axis, leading to modulation of VEGF-A expression and Notch signaling pathways. Importantly, PlGF-mediated activation of SGK1 in endometrial stromal cells results in the secretion of factors that disrupt normal angiogenic patterns in endothelial cells, potentially contributing to pathological vessel formation [9].

The diagram illustrates how This compound intervention at the Flt-1/VEGFR-1 receptor level can disrupt this signaling cascade, potentially normalizing the aberrant angiogenesis observed in pathological conditions. This mechanistic understanding provides the rationale for monitoring PlGF and its downstream effectors as biomarkers of this compound target engagement and biological activity.

Experimental Workflows for PlGF Biomarker Analysis

Integrated Workflow for PlGF Biomarker Analysis in this compound Studies

workflow cluster_sample Sample Collection & Processing cluster_analysis Biomarker Analysis Methods cluster_data Data Integration & Interpretation SC Blood Collection (EDTA/heparin/citrate tubes) Centrifugation Centrifugation 3000 rpm, 10 min, 4°C SC->Centrifugation Storage Aliquoting & Storage -80°C Centrifugation->Storage Immunoassay PlGF Protein Quantification Electrochemiluminescence Immunoassay or Multiplex Immunoassay Storage->Immunoassay PCR Gene Expression Analysis qRT-PCR for PlGF isoforms and receptor expression Storage->PCR Cellular Cellular Assays Proliferation, Invasion Tube Formation Storage->Cellular Normalization Data Normalization Internal controls Standard curves Immunoassay->Normalization PCR->Normalization Cellular->Normalization Interpretation Pathway Analysis Correlation with clinical outcomes Comparison to reference ranges Normalization->Interpretation

Figure 2: Integrated Workflow for PlGF Biomarker Analysis

This comprehensive workflow outlines the systematic approach to PlGF biomarker analysis in this compound studies, encompassing sample collection, processing, analytical methods, and data interpretation. The standardized sample handling procedures are critical for maintaining biomarker integrity, particularly given the temperature sensitivity of growth factors. The multimodal analytical approach enables comprehensive assessment of PlGF at protein, transcriptional, and functional levels, providing complementary data streams for robust biomarker evaluation.

The integration of datasets across these analytical platforms allows for sophisticated pathway analysis and correlation with clinical outcomes. This approach facilitates the distinction between direct drug effects and compensatory biological responses, enabling more accurate interpretation of PlGF biomarker data in the context of this compound mechanism of action.

Conclusion and Future Directions

The integration of PlGF biomarker analysis into this compound development programs provides critical insights into drug mechanism, target engagement, and biological activity. The methodologies and data interpretation frameworks presented in these application notes enable robust assessment of PlGF modulation in response to this compound treatment. Future directions should focus on validating cut-off values for PlGF modulation that correlate with clinical efficacy, exploring combination biomarker strategies that incorporate additional angiogenic factors, and establishing temporal response patterns that distinguish transient from sustained PlGF modulation.

The experimental evidence suggests that longitudinal monitoring of PlGF throughout this compound treatment may provide early indicators of response and resistance, potentially informing dose optimization and combination therapy strategies. Additionally, the role of PlGF in modulating the tumor microenvironment and immune responses warrants further investigation in the context of Aurora and VEGFR inhibition. These comprehensive application notes provide the foundational methodology for implementing PlGF biomarker analysis in this compound research and development programs.

References

Application Note: Assessing Aurora B Kinase Engagement with a Histone H3 Phosphorylation Assay

Author: Smolecule Technical Support Team. Date: February 2026

The phosphorylation of histone H3, particularly at serine 10 (H3S10), is a key cellular process regulated by Aurora B kinase during mitosis [1]. Ilorasertib (ABT-348) is a multi-targeted kinase inhibitor that potently inhibits Aurora B, and the subsequent reduction of H3S10 phosphorylation serves as a direct and quantifiable pharmacodynamic (PD) biomarker for its target engagement in both in vitro and in vivo models [2] [3] [4].

This application note details the methodology for using this PD biomarker to evaluate the efficacy and bioavailability of this compound in research settings.

Biological Basis and Workflow

The assay measures the inhibition of Aurora B kinase activity by this compound, which directly leads to a reduction in the levels of phosphorylated histone H3 (H3S10). The following diagram illustrates this signaling pathway and the logical flow of the experimental approach.

G A This compound (ABT-348) Administration B Inhibition of Aurora B Kinase A->B Target Engagement C Reduced Phosphorylation of    Histone H3 at Serine 10 (H3S10) B->C Blocks Catalytic Function D Quantifiable Readout:    Decreased p-H3S10 Signal C->D Measured via    Immunodetection

Key Experimental Data and Protocols

The tables below summarize quantitative data from reference studies and key reagents for the assay.

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay Type Target IC50 Value Citation
Biochemical Kinase Assay Aurora B 5 - 7 nM [2] [4]
Biochemical Kinase Assay Aurora C 1 nM [4]
Biochemical Kinase Assay Aurora A 116 - 120 nM [2] [4]
Cellular PD Marker (H3 Phosphorylation) Aurora B 13 nM [2]

Table 2: Key Reagents for p-H3S10 Immunodetection

Reagent Specification Application
Primary Antibody Anti-phospho-Histone H3 (Ser10) Western Blot, IHC
Cell Lines H1299, H460, MV-4-11 In vitro cellular assays
Animal Models SCID/beige mice, NOD/SCID mice In vivo xenograft studies
Experimental Protocols
3.1. In Vitro Cell-Based Protocol

This protocol measures this compound-induced polyploidy and inhibition of H3 phosphorylation in cultured cells [3] [4].

  • Cell Lines: H1299 (non-small cell lung cancer) or H460 (lung cancer) cells.
  • Dosing:
    • Prepare a serial dilution of this compound in DMSO (e.g., 0, 3, 10, 30 nM).
    • Treat cells for 24 hours.
  • Readout and Analysis:
    • Microscopy: Observe and quantify the extent and number of cells exhibiting polyploidy, a phenotypic consequence of Aurora B inhibition. The effective concentration for 50% of the cells (EC50) for this effect is approximately 5-10 nM [3] [4].
    • Western Blot: Harvest cells and lysate. Use a specific anti-p-H3S10 antibody to detect phosphorylation levels. Normalize to total histone H3 or a loading control (e.g., GAPDH).
3.2. In Vivo Pharmacodynamic Protocol

This protocol assesses target engagement in animal models, correlating drug exposure with H3 phosphorylation inhibition [3] [4].

  • Animal Model: Female SCID/beige mice bearing relevant tumor xenografts (e.g., MV-4-11).
  • Dosing and Administration:
    • Route: Intraperitoneal (i.p.) injection or subcutaneous mini-pump.
    • Dosage: 3.75, 7.5, and 15 mg/kg (for i.p.); 25 mg/kg (for mini-pump over 24h).
  • Sample Collection and Analysis:
    • At designated time points (e.g., 4-8 hours post-dosing), collect blood-borne tumor cells or excise tumors.
    • Analyze p-H3S10 levels in tumor cells or tissue sections via Western Blot or Immunohistochemistry (IHC).
    • The tumor drug concentration associated with 50% inhibition of histone H3 phosphorylation can be determined from this data [3] [4].

The following workflow diagram outlines the key steps for the in vivo PD study.

G A Implant Tumor Xenografts    in SCID Mice B Administer this compound    via i.p. or Mini-Pump A->B C Collect Tumor & Blood    Samples at 4-8h B->C D Process Samples:    Lysates for WB or FFPE for IHC C->D E Immunodetection of    p-H3S10 Levels D->E F Data Analysis:    Correlate Drug Exposure    with p-H3 Inhibition E->F

Key Insights for Researchers

  • Biomarker Specificity: The reduction of p-H3S10 is a highly specific indicator of Aurora B inhibition over Aurora A, as this compound has significantly lower IC50 values for Aurora B and C [2].
  • Clinical Correlation: A phase 1 clinical trial confirmed that H3S10 phosphorylation in human skin biopsies served as a practical PD marker for Aurora kinase inhibition by this compound, validating the translational relevance of this assay [2].
  • Multi-target Agent Consideration: While this assay specifically monitors Aurora kinase engagement, researchers should be aware that this compound also potently inhibits VEGFR/PDGFR kinases. These anti-angiogenic effects often manifest at lower doses and may be the predominant cause of certain toxicities (e.g., hypertension, fatigue) in vivo [2].

References

Proposed Preclinical In Vivo Protocol for Ilorasertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core parameters for a xenograft study based on data from related studies [1].

Parameter Proposed Specification
Compound Ilorasertib (ABT-348)
Suggested Model Human tumor xenograft in immunocompromised mice (e.g., SCID/beige) [1].
Administration Route Oral gavage (p.o.) [1].
Dosing Formulation Stepwise addition of Ethanol, Tween 80, PEG 400, and 2% HPMC (2:5:20:73, v/v) [1].
Proposed Dosing Regimen 20 mg/kg, once weekly [1].
Treatment Timeline Begin when mean tumor volume is ~0.4-0.5 cm³ [1].
Tumor Measurement Caliper measurements; volume = (L × W²)/2 [1].
Endpoint Analysis Tumor volume ratio (T/C), % inhibition of control [(1 - T/C) × 100], and evidence of tumor regression [1].

Supporting Quantitative Data and Dosing Rationale

The dosing rationale is supported by the following preclinical and clinical data:

Table 1: Preclinical In Vivo Efficacy of this compound

Model Type Tumor Response Dose & Route Citation
Human xenograft models Growth inhibition & regression of advanced tumors 20 mg/kg, p.o. [1]
Engrafted leukemia model Inhibition of Histone H3 phosphorylation 25 mg/kg, s.c. [1]
Uterine edema model Inhibition of VEGF response (ED₅₀) 0.2 mg/kg, i.v. [1]

Table 2: Clinically Tested Dosing Regimens from Phase I Trials These regimens demonstrate the safety and pharmacodynamic activity of this compound in humans and can inform the translational potential of your preclinical work.

Patient Population Dosing Schedule Key Findings Citation
Advanced Solid Tumours 10-180 mg orally once daily or 40-340 mg twice daily, on Days 1, 8, 15 of a 28-day cycle Evidence of VEGFR2 & Aurora B engagement; VEGFR2 inhibition at lower exposures than Aurora B. [2] [3]
Hematologic Malignancies 540 mg once weekly or 480 mg twice weekly (oral, Days 1, 8, 15 of 28-day cycle) Inhibition of Aurora & VEGF receptor biomarkers; clinical responses in 3 AML patients. [4]

Mechanism of Action and Experimental Workflow

This compound is an ATP-competitive, multitargeted kinase inhibitor. The following diagram illustrates its primary mechanism of action and the proposed in vivo workflow to evaluate its efficacy.

G cluster_moa Mechanism of Action: this compound cluster_targets Kinase Targets cluster_effects Cellular & Systemic Effects cluster_workflow Proposed In Vivo Workflow This compound This compound Aurora Aurora Kinases (B, C > A) This compound->Aurora VEGFR VEGFR/PDGFR Families This compound->VEGFR Other FLT-3, RET, c-KIT This compound->Other Mitotic_Defects Mitotic Defects (Polyploidy, Cell Death) Aurora->Mitotic_Defects Angio_Inhibit Angiogenesis Inhibition VEGFR->Angio_Inhibit Tumor_Growth Tumor Growth Inhibition/Regression Mitotic_Defects->Tumor_Growth Angio_Inhibit->Tumor_Growth Start 1. Cell Line & Model Selection (e.g., Hematologic or Solid Tumor) Implant 2. Tumor Implantation (SCID/beige mice) Start->Implant Randomize 3. Randomize & Start Treatment (Tumor vol. ~0.4-0.5 cm³) Implant->Randomize Treat 4. Oral Dosing (this compound vs. Vehicle) Randomize->Treat Monitor 5. Monitor Tumor Growth (Calipers, 2-3x/week) Treat->Monitor Analyze 6. Endpoint Analysis (Tumor weight, PD biomarkers) Monitor->Analyze

Critical Considerations for Protocol Optimization

To successfully implement this protocol, you will need to optimize several key parameters:

  • Model Selection: The choice of cell line is critical. The literature suggests activity in both solid and hematological malignancies [4] [1]. Testing should be conducted on models relevant to this compound's dual mechanism.
  • Pharmacodynamic (PD) Biomarkers: To confirm target engagement, measure these biomarkers in tumor or skin tissue samples at the end of the study:
    • Aurora B Inhibition: Phosphorylation of Histone H3 (Ser10) [1] [5]. This is a direct marker of Aurora B kinase activity.
    • VEGFR2 Inhibition: Circulating levels of Placental Growth Factor (PlGF), which increases upon VEGFR blockade [4].
  • Dosing Schedule: The proposed once-weekly schedule is based on a successful preclinical model [1]. However, clinical trials used more frequent dosing (e.g., Days 1, 8, 15 of a 28-day cycle) [2] [4]. You may need to test different schedules to maximize efficacy while managing potential toxicity related to VEGFR inhibition (e.g., hypertension) [2] [4].

Limitations and Future Directions

This proposed protocol is derived from fragmented data, not a single published study. Key parameters like the maximum tolerated dose in mice and the optimal cell lines need empirical determination. The promising clinical activity observed in hematologic malignancies, particularly AML [4], suggests this may be a productive area for further xenograft model development.

References

Ilorasertib Administration Protocols and Observed Effects

Author: Smolecule Technical Support Team. Date: February 2026

Administration Arm Dose Ranges Tested Dosing Schedule Key Observations and Engagement
Arm I: Oral (PO) QD [1] [2] 10 – 180 mg Days 1, 8, 15 of a 28-day cycle Engaged VEGFR2 and Aurora B kinase [1].
Arm II: Oral (PO) BID [1] [2] 40 – 340 mg (total daily dose) Days 1, 8, 15 of a 28-day cycle; doses separated by ~6 hours [2] Two partial responses observed [1]; Maximum VEGFR2 inhibition at lower exposures than required for Aurora B inhibition [1].
Arm III: Intravenous (IV) [1] [2] 8 – 32 mg 2-hour infusion, Days 1, 8, 15 of a 28-day cycle Engaged VEGFR2 and Aurora B kinase [1].

Experimental Protocols for Pharmacodynamic Analysis

The phase I trial employed several fit-for-purpose biomarker assays to demonstrate Ilorasertib's engagement with its intended kinase targets [1].

Assessment of VEGFR2 Inhibition in Plasma

This protocol measured the compound's effect on the VEGF pathway in the systemic vasculature.

  • Methodology: An electrochemiluminescence immunoassay was used to quantify plasma levels of soluble VEGFR2 (sVEGFR2). Blood samples were collected pre-dose and at multiple timepoints post-dose in each cycle.
  • Rationale: sVEGFR2 levels in plasma have been shown to decrease in response to VEGFR2 inhibition. A reduction in sVEGFR2 concentration served as a pharmacodynamic (PD) marker for VEGFR2 engagement [1].
Assessment of Aurora B Inhibition in Skin

This protocol evaluated target engagement in a surrogate tissue.

  • Methodology: Skin punch biopsies (4 mm) were obtained from a representative group of patients pre-dose and on Day 15 of Cycle 1. The level of phosphorylated histone H3 on serine 10 (pHH3) in the skin tissue was measured by immunohistochemistry (IHC).
  • Rationale: Histone H3 is a direct substrate of Aurora B kinase. A decrease in pHH3 staining in the mitotically active basal layer of the skin indicates successful inhibition of Aurora B kinase activity [1].
Data Integration

The data from these assays were critical. They demonstrated that maximum inhibition of VEGFR2 (as shown by sVEGFR2 reduction) was achieved at lower this compound exposures than those required for Aurora B inhibition (as shown by pHH3 reduction) [1]. This exposure-response relationship aligned with the clinical observation that dose-limiting toxicities were predominantly related to VEGFR inhibition.


Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflow for the pharmacodynamic analyses described in the protocols.

G cluster_pathway This compound Targeted Signaling Pathways node_lightblue node_lightblue node_lightred node_lightred node_lightgreen node_lightgreen VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B CPC->AuroraB Contains Mitosis Mitotic Progression & Chromosome Segregation AuroraB->Mitosis Regulates This compound This compound (ABT-348) This compound->VEGFR2 Inhibits This compound->AuroraB Inhibits

Diagram 1: this compound's Primary Kinase Targets

G cluster_workflow Pharmacodynamic Biomarker Assessment Workflow cluster_pd Pharmacodynamic Sampling & Analysis node_assay node_assay node_sample node_sample node_biomarker node_biomarker node_conclusion node_conclusion Start Patient Dosing (this compound PO/IV) Sample1 Plasma Collection Start->Sample1 Sample2 Skin Punch Biopsy Start->Sample2 Assay1 sVEGFR2 Immunoassay Sample1->Assay1 Biomarker1 Reduction in sVEGFR2 levels Assay1->Biomarker1 Integration Data Integration: VEGFR2 inhibition at lower exposures than Aurora B Biomarker1->Integration Assay2 pHH3 Immunohistochemistry (IHC) Sample2->Assay2 Biomarker2 Reduction in pHH3 Staining Assay2->Biomarker2 Biomarker2->Integration

Diagram 2: Assessing Target Engagement in Clinical Trial

Research Implications and Note

The differentiated exposure-response relationship for VEGFR2 and Aurora B inhibition is a critical finding for the development of multi-kinase inhibitors. It suggests that the therapeutic window for achieving Aurora B inhibition without incurring dose-limiting VEGFR2-related toxicities (like hypertension) might be narrow [1]. This insight underscores the importance of robust pharmacodynamic biomarker strategies in early-phase trials to guide dose selection.

It is important to note that the this compound clinical development program was ultimately discontinued [1]. The data and protocols from its phase I trial, however, remain a valuable case study for researchers in oncology drug development.

References

Comprehensive Application Notes and Protocols: Pharmacodynamic Characterization of Ilorasertib (ABT-348)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Purpose Statement

Ilorasertib (ABT-348) represents a class of multikinase inhibitors with unique activity against both Aurora kinases (A, B, C) and vascular endothelial growth factor receptor (VEGFR) family kinases. These application notes provide detailed protocols for assessing this compound's pharmacodynamic effects in clinical and preclinical settings, enabling researchers to evaluate target engagement and biological activity during drug development. The information presented here is synthesized from phase 1 clinical trials in both solid tumors and hematologic malignancies, providing validated methodologies for comprehensive pharmacodynamic characterization of this investigational agent [1] [2].

The purpose of this document is to standardize the assessment of this compound's activity across different biological compartments, facilitating dose optimization and correlative analysis in clinical trials. These protocols are particularly valuable for establishing the therapeutic window between VEGFR-mediated toxicities and Aurora kinase inhibition, which emerged as a critical consideration during early-phase development [1] [3].

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor that simultaneously targets two key signaling pathways involved in cancer progression: the Aurora kinase pathway regulating mitotic progression and the VEGFR pathway controlling angiogenesis. This dual mechanism provides complementary antitumor activity by targeting both tumor cell proliferation and the supporting vascular infrastructure [2].

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Biochemical IC₅₀ (nM) Cellular PD Marker IC₅₀ (nM) Cellular Assay System
Aurora A 120 189 Nocodazole-arrested HeLa cells

| Aurora B | 7 | 13 (autophosphorylation) 21 (pHH3) | Nocodazole-arrested HeLa cells | | Aurora C | 1 | 13 | Nocodazole-arrested HeLa cells | | VEGFR1 | 1 | 0.3 | BaF3-TEL:VEGFR1 proliferation | | VEGFR2 | 2 | 5 | Ligand-stimulated phosphorylation | | VEGFR3 | 43 | 2 | Ligand-stimulated phosphorylation | | FLT-3 | 1 | 2 | SEM cells (constitutive phosphorylation) | | CSF-1R | 3 | 3 | Ligand-stimulated phosphorylation | | c-KIT | 20 | 45 | Ligand-stimulated phosphorylation | | PDGFR-α | 11 | 16 | Ligand-stimulated phosphorylation | | PDGFR-β | 13 | 11 | Ligand-stimulated phosphorylation |

Source: Adapted from Glaser et al. (2018) [4]

The differential inhibition kinetics between VEGFR and Aurora kinase families represents a critical pharmacological characteristic of this compound. Clinical evidence demonstrates that maximum VEGFR2 inhibition occurs at significantly lower exposures than those required for robust Aurora B inhibition in tissue, explaining the observed clinical profile where VEGFR-related toxicities (hypertension, etc.) manifest at lower doses than those needed for full mitotic disruption [1].

ilorasertib_mechanism This compound Multikinase Inhibition Signaling Pathways cluster_aurora Mitotic Signaling Pathway cluster_angiogenesis Angiogenesis Signaling Pathway cluster_other Additional Kinase Targets This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB AuroraC Aurora C This compound->AuroraC VEGFR2 VEGFR2 This compound->VEGFR2 FLT3 FLT-3 This compound->FLT3 CSF1R CSF-1R This compound->CSF1R KIT c-KIT This compound->KIT PDGFR PDGFR-α/β This compound->PDGFR MitoticProgression Mitotic Progression Chromosome Segregation Spindle Assembly AuroraA->MitoticProgression AuroraB->MitoticProgression pHH3 pHH3 (Biomarker) AuroraB->pHH3 AuroraC->MitoticProgression PlGF PlGF (Biomarker) VEGFR2->PlGF Feedback Increase Angiogenesis Angiogenesis Endothelial Cell Proliferation VEGFR2->Angiogenesis sVEGFR2 sVEGFR2 (Biomarker) VEGFR2->sVEGFR2 Feedback Decrease

Key Pharmacodynamic Biomarkers

Biomarkers for Target Engagement Assessment

Pharmacodynamic biomarkers for this compound are categorized based on their target specificity and biological matrix. The most clinically relevant biomarkers provide quantitative measures of target engagement and biological effect across the two primary kinase families:

  • Aurora Kinase Pathway Biomarkers: Phospho-histone H3 (pHH3) serves as the primary biomarker for Aurora B inhibition, as Aurora B directly phosphorylates histone H3 at serine 10 during mitosis. This can be measured in skin biopsies and tumor tissue using immunohistochemistry, with suppression indicating successful target engagement [1] [4]. Mitotic index quantification provides a complementary functional assessment of Aurora kinase inhibition, as measured by the percentage of cells in mitosis in tissue sections.

  • VEGFR2 Pathway Biomarkers: Soluble VEGFR2 (sVEGFR2) levels in plasma decrease following VEGFR2 inhibition and serve as a systemic exposure marker. This can be measured using enzyme-linked immunosorbent assay (ELISA) from serial blood samples [1]. Placental growth factor (PlGF) increases in response to VEGFR inhibition as part of a feedback mechanism and can be quantified in plasma using ELISA, providing a sensitive indicator of VEGFR pathway modulation [2].

Table 2: Key Pharmacodynamic Biomarkers for this compound

Biomarker Biological Matrix Target Pathway Response Direction Assay Method
Phospho-histone H3 (pHH3) Skin/tumor tissue Aurora B Decrease Immunohistochemistry
Soluble VEGFR2 (sVEGFR2) Plasma VEGFR2 Decrease ELISA
Placental Growth Factor (PlGF) Plasma VEGFR Increase ELISA
Blood Pressure Clinical assessment VEGFR Increase (Hypertension) Sphygmomanometer
Mitotic Index Skin/tumor tissue Aurora A/B Decrease Histopathology
Clinical Correlation of Biomarker Responses

The temporal relationship between biomarker modulation and drug exposure reveals critical insights for dose optimization. In phase 1 trials, VEGFR2 inhibition biomarkers (sVEGFR2 reduction, PlGF elevation, hypertension) manifested at lower doses (oral doses as low as 40 mg twice daily), while Aurora B inhibition (pHH3 suppression) required higher exposures (≥180 mg once daily) [1]. This exposure differential creates a therapeutic challenge where VEGFR-mediated toxicities may become dose-limiting before robust Aurora kinase inhibition is achieved.

The magnitude of biomarker response provides quantitative assessment of biological activity. For VEGFR2 pathway, >50% reduction in sVEGFR2 typically indicates substantial target engagement, while >80% suppression of pHH3-positive cells in skin biopsies demonstrates meaningful Aurora B inhibition [1]. These thresholds help define biologically active doses for further clinical development.

Detailed Experimental Protocols

Skin Biopsy Collection and Processing for pHH3 Assessment

Purpose: To evaluate Aurora B inhibition in proliferating tissue through quantification of phospho-histone H3 positive cells.

Materials:

  • 4-5 mm punch biopsy equipment
  • 10% neutral buffered formalin fixation solution
  • Paraffin embedding materials
  • Anti-phospho-histone H3 (Ser10) antibody
  • Automated immunohistochemistry staining system
  • Light microscope with digital imaging capability

Procedure:

  • Pre-dose baseline biopsy: Obtain 4-5 mm punch biopsy from suitable skin area (typically upper arm) during screening period (day -14 to -1)
  • Post-dose biopsy: Collect matched biopsy 6-24 hours after this compound administration on cycle 1 day 15
  • Fixation and processing: Immediately place biopsies in 10% neutral buffered formalin for 24-48 hours at room temperature
  • Embedding and sectioning: Process fixed tissue through graded alcohols and xylene, embed in paraffin, section at 4-5μm thickness
  • Immunohistochemistry: Perform automated IHC staining using validated anti-pHH3 antibody protocol
  • Quantification: Count pHH3-positive cells in entire tissue section at 40x magnification, calculate cells per mm²
  • Data analysis: Express results as percentage change from baseline, with >80% suppression indicating robust Aurora B inhibition

Technical Notes: Biopsy timing is critical due to the cell cycle-dependent nature of pHH3 expression. The 6-24 hour window captures maximal mitotic suppression. Consistent anatomical placement minimizes inter-sample variability [1].

Plasma Biomarker Assessment Protocol

Purpose: To quantify soluble VEGFR2 and PlGF levels in plasma as indicators of VEGFR pathway modulation.

Materials:

  • K2EDTA blood collection tubes
  • Pre-chilled centrifuge capable of 4°C operation
  • -80°C freezer for plasma storage
  • Commercial Quantikine ELISA kits for human VEGFR2 and PlGF
  • Microplate reader with appropriate wavelength capability

Procedure:

  • Blood collection: Draw 10 mL whole blood into K2EDTA tubes at pre-dose baseline and 2-8 hours post-dose on cycle 1 days 1, 8, and 15
  • Plasma separation: Centrifuge blood at 1500 × g for 15 minutes at 4°C within 30 minutes of collection
  • Aliquot and storage: Transfer supernatant plasma to cryovials, freeze immediately at -80°C
  • ELISA analysis: Follow manufacturer instructions for commercial ELISA kits
    • Thaw plasma samples on ice
    • Perform assays in duplicate with standard curve validation
    • Include quality control samples with known concentrations
  • Data calculation: Interpolate concentrations from standard curves, apply dilution factors if needed

Technical Notes: Consistent processing timing is essential for reproducible results. The 2-8 hour post-dose collection captures peak pharmacodynamic effects. Sample integrity requires maintenance of cold chain throughout processing [1] [2].

Clinical Monitoring Protocol

Purpose: To document VEGFR inhibition-associated clinical effects that serve as functional pharmacodynamic markers.

Materials:

  • Calibrated electronic blood pressure monitor
  • Daily weight scale
  • Urine dipsticks for protein assessment
  • CTCAE v4.0 grading criteria

Procedure:

  • Baseline assessment: Record blood pressure (triplicate measurement after 5 minutes rest), weight, and urinalysis during screening
  • Monitoring frequency: Assess blood pressure daily during cycle 1, at minimum before each dose administration
  • Hypertension management: Implement standardized algorithm for blood pressure control if systolic BP >140 mmHg or diastolic >90 mmHg
  • Proteinuria monitoring: Perform urinalysis weekly during cycle 1, then each cycle
  • Documentation: Record all measurements using CTCAE v4.0 grading criteria

Technical Notes: Blood pressure elevation typically manifests within the first treatment cycle, with maximal effects observed by cycle 2. Antihypertensive therapy (typically ACE inhibitors or calcium channel blockers) should be initiated according to protocol-specified guidelines [1].

Data Interpretation and Integration

Exposure-Response Relationships

Critical exposure-response relationships emerged from phase 1 trials that inform biomarker interpretation. The differential potency for VEGFR2 versus Aurora B inhibition creates a situation where VEGFR2 pathway modulation occurs at lower this compound exposures (Cmax ~100-200 nM) compared to Aurora B inhibition (Cmax >400 nM required for robust pHH3 suppression) [1]. This relationship should guide dose selection for specific therapeutic objectives.

Table 3: Exposure-Response Relationships for this compound Biomarkers

Biomarker Target Pathway EC₅₀ (nM) Robust Modulation Exposure Clinical Correlation
sVEGFR2 Reduction VEGFR2 ~50 nM Cmax >100 nM Hypertension, fatigue
PlGF Elevation VEGFR ~75 nM Cmax >100 nM Antiangiogenic effect
pHH3 Suppression Aurora B >400 nM Cmax >400 nM Antimitotic effect
Tumor Response Combined N/A Cmax >200 nM Partial responses observed
Integration with Pharmacokinetic Data

Comprehensive pharmacodynamic assessment requires integration with pharmacokinetic parameters to establish exposure-response relationships:

  • Arm I (Once Daily Oral): Dosing from 10-180 mg daily showed saturable VEGFR2 inhibition at lower doses with partial Aurora B inhibition only at highest dose levels
  • Arm II (Twice Daily Oral): More sustained target coverage with 40-340 mg BID dosing enabled more consistent Aurora B inhibition at higher dose levels
  • Timing considerations: VEGFR biomarkers show maximal effects within 4-8 hours post-dose, while pHH3 suppression in skin biopsies peaks at 6-24 hours post-dose

Protocol optimization should include strategic timing of biomarker assessments relative to pharmacokinetic sampling to capture maximal pharmacodynamic effects and establish robust exposure-response relationships [1] [4].

Conclusion and Clinical Applications

The comprehensive pharmacodynamic characterization of this compound illustrates the importance of multiplexed biomarker assessment for multikinase inhibitors. The established protocols enable researchers to differentiate target engagement across the dual mechanisms of action and guide rational dose selection for specific therapeutic contexts.

These application notes provide validated methodologies that can be implemented in both early-phase clinical trials and preclinical studies to establish proof-of-mechanism and define biologically active doses. The differential inhibition kinetics between VEGFR and Aurora kinase pathways highlighted by these biomarkers underscores the importance of exposure-guided dose optimization for multikinase inhibitors with divergent potency against multiple targets.

References

Ilorasertib maximum tolerated dose determination

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib Dosing & Safety Summary

Trial Population Recommended Phase 2 Dose (RPTD) Maximum Tolerated Dose (MTD) Most Common Grade 3/4 Adverse Events

| Advanced Hematologic Malignancies [1] [2] | • Arm A: 540 mg orally once weekly • Arm B: 480 mg orally twice weekly | Not determined [1] [2] | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2] | | Advanced Solid Tumours [3] [4] [5] | Not reached (Study discontinued) [4] | Not determined [4] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4] |

Detailed Experimental Protocols

The following details the methodology from the phase I trials that were used to characterize this compound's safety and determine the RPTD.

Trial in Hematologic Malignancies (NCT01110473)
  • Study Design & Dosing: This was a phase I dose-escalation study. Patients were assigned to one of four arms [1]:
    • Arm A: Oral this compound once weekly on days 1, 8, and 15 of a 28-day cycle.
    • Arm B: Oral this compound twice weekly on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
    • Arm C: Oral this compound (days 1, 8, 15) plus azacitidine (days 1-7) of each 28-day cycle.
    • Arm D: Intravenous this compound on days 1, 8, and 15 of a 28-day cycle.
  • Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first 28-day cycle. The MTD was statistically defined as the dose predicted to cause a 30% rate of DLT [1].
  • Safety & Pharmacokinetic Assessments: Patients were evaluated on days 1, 8, 15, and 22 of the first four cycles. Toxicity was graded per CTCAE v4.0. Blood samples for pharmacokinetic analysis were collected at multiple time points up to 72 hours after dosing on days 1 and 15 to determine parameters like maximum plasma concentration (Cmax), half-life (t½), and area under the curve (AUC) [1].
Trial in Advanced Solid Tumours (NCT01110486)
  • Study Design & Dosing: This phase I multicentre, open-label, dose-escalation study evaluated this compound monotherapy in three arms [4] [5]:
    • Arm I: Oral this compound once daily (10-180 mg) on days 1, 8, and 15 of a 28-day cycle.
    • Arm II: Oral this compound twice daily (40-340 mg) on days 1, 8, and 15 of a 28-day cycle.
    • Arm III: Intravenous this compound once daily (8-32 mg) on days 1, 8, and 15 of a 28-day cycle.
  • DLT Evaluation: Dose escalation used an adaptation of the continual reassessment method. Pre-specified DLT criteria included specific thresholds for hematologic toxicities, hypertension, and other non-hematologic events [5].
  • Pharmacodynamic Assessments: Biomarkers were analyzed to confirm target engagement. This included measuring the phosphorylation of histone H3 (a substrate of Aurora B kinase) in skin biopsies and plasma levels of Placental Growth Factor (PlGF) to assess VEGFR pathway inhibition [3] [4].

Pharmacological Mechanism & Experimental Rationale

This compound is a multi-targeted kinase inhibitor that primarily inhibits Aurora kinases (A, B, C) and receptors in the VEGF/PDGF families [1]. The clinical trial design was based on the hypothesis that dual inhibition of these pathways could yield enhanced antitumor activity [1]. A key pharmacodynamic finding was that VEGFR2 inhibition was achieved at lower doses and exposures than Aurora B kinase inhibition, explaining why side effects like hypertension were frequently dose-limiting before maximal Aurora kinase inhibition could be achieved [3] [4]. The following diagram illustrates this mechanism and the subsequent clinical findings.

G cluster_targets Kinase Inhibition cluster_dlts Clinical Dose-Limiting Toxicities (DLTs) This compound This compound VEGFR VEGFR This compound->VEGFR Aurora Aurora This compound->Aurora AntiAngiogenesis Anti-angiogenesis VEGFR->AntiAngiogenesis MitoticDisruption Mitotic Disruption Aurora->MitoticDisruption subcluster subcluster cluster_pd cluster_pd Hypertension Hypertension AntiAngiogenesis->Hypertension Occurs at lower doses Myelosuppression Myelosuppression (Neutropenia, Anemia) MitoticDisruption->Myelosuppression Requires higher doses

Application Notes for Protocol Design

  • Defining the MTD: For a multi-kinase inhibitor like this compound, the MTD may be constrained by the toxicity of the most potently inhibited pathway (e.g., VEGFR), which engages at lower exposures than other targets (e.g., Aurora kinase) [3] [4]. An MTD may not be definitively reachable if project-ending toxicities emerge before full target inhibition.
  • Dosing Schedule Impact: The RPTD can differ significantly based on the dosing schedule. The hematologic malignancies trial established different RPTDs for once-weekly (540 mg) versus twice-weekly (480 mg) regimens [1] [2].
  • Critical DLT Criteria: Protocol definitions for DLTs must be specific. The solid tumour trial explicitly defined DLTs for hypertension and included criteria for other VEGFR-inhibition-related toxicities [5].
  • Incorporating Biomarkers: Including pharmacodynamic biomarkers (e.g., PlGF for VEGFR, phospho-Histone H3 for Aurora B) is crucial to confirm target engagement and understand the exposure-response relationship, helping to explain the clinical findings [1] [4].

References

Ilorasertib's Mechanism of Action & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib (ABT-348) is a multi-targeted kinase inhibitor that primarily suppresses Aurora A, B, and C kinases, as well as receptors in the VEGF and PDGF families, and Src kinases [1] [2]. Its therapeutic and toxic effects are driven by the simultaneous inhibition of these two primary pathways:

  • Aurora Kinase Inhibition: Induces mitotic arrest and apoptosis in rapidly dividing cancer cells [3] [2].
  • VEGFR Inhibition: Causes "on-target" toxicities affecting the vascular system, such as hypertension, due to disrupted VEGF signaling in endothelial cells [4] [5].

Pharmacodynamic data confirms that VEGFR2 inhibition occurs at lower drug exposures than Aurora B inhibition, explaining why VEGFR-related toxicities are the predominant DLTs observed clinically [4] [5].

Summary of Dose-Limiting Toxicities & Clinical Data

The following table summarizes the key DLTs and common adverse events (AEs) from phase I trials in hematologic malignancies and solid tumors.

Table 1: Clinical Toxicity Profile of this compound from Phase I Trials

Toxicity Category Specific Adverse Event Incidence (Grade 3/4) in Hematologic Malignancies Trial [1] Incidence (All Grades) in Solid Tumors Trial [4] [5] Notes / Commonality
VEGFR-Related Hypertension 28.8% 34% Most frequent DLT; requires proactive monitoring.
Hypokalemia 15.4% Not Specified ---
Hypophosphatemia 11.5% Not Specified ---
Constitutional Fatigue Not Specified 48% Most common AE in solid tumor trial.
Anorexia Not Specified 34% ---
Hematologic Anemia 13.5% Not Specified ---
Other --- --- --- Proteinuria was a pre-specified DLT criterion.

The maximum tolerated dose (MTD) was not definitively established in the hematologic malignancies trial. The recommended Phase II oral monotherapy doses were 540 mg once weekly and 480 mg twice weekly [1] [6]. In the solid tumor trial, DLTs were also "predominantly related to VEGFR inhibition" [4].

Management Protocols for Key Toxicities

Hypertension

Hypertension is the most prominent DLT, requiring rigorous and proactive management.

  • Monitoring Protocol: Check blood pressure (BP) at baseline, on days 1, 8, and 15 of each cycle, and as clinically indicated. For patients with a history of hypertension, recommend home BP monitoring.
  • Intervention Protocol:
    • Grade 1 (SBP 120-139 mmHg or DBP 80-89 mmHg): Lifestyle counseling (diet, exercise).
    • Grade 2 (SBP 140-159 mmHg or DBP 90-99 mmHg): Initiate or optimize antihypertensive therapy (e.g., ACE inhibitors, ARBs, or beta-blockers).
    • Grade 3 (SBP ≥160 mmHg or DBP ≥100 mmHg): Escalate antihypertensive therapy immediately. Withhold this compound until BP is controlled to ≤Grade 1.
    • Hypertensive Urgency/Emergency (e.g., systolic >200 mmHg): Permanently discontinue this compound, and manage as a medical emergency [5].
Electrolyte Abnormalities (Hypokalemia & Hypophosphatemia)
  • Monitoring Protocol: Obtain a comprehensive metabolic panel at baseline and prior to each this compound dose within a cycle (e.g., days 1, 8, 15).
  • Intervention Protocol:
    • For Grade 3 or 4 hypokalemia or hypophosphatemia, withhold this compound and initiate appropriate electrolyte replacement therapy. Dosing may be resumed upon resolution to ≤Grade 1 [1].
Fatigue
  • Management Protocol: Rule out other causes (e.g., anemia, hypothyroidism). Implement supportive care measures, including optimizing sleep hygiene, nutritional support, and moderate physical activity as tolerated [4] [5].

Experimental Workflow for Toxicity Monitoring

The following diagram illustrates a recommended workflow for monitoring and managing toxicities during this compound clinical trials.

Start Start of Cycle Baseline Baseline Assessments: - Blood Pressure - Electrolytes - Creatinine - LVEF (if indicated) Start->Baseline CycleDay1 Cycle Day 1 Baseline->CycleDay1 PreDoseCheck Pre-Dose Check: Vital Signs & Labs CycleDay1->PreDoseCheck Decision All Parameters ≤ Grade 1? PreDoseCheck->Decision Administer Administer this compound Decision->Administer Yes Manage Manage Toxicity: - Withhold dose if Gr≥3 - Initiate supportive care - Refer to specialist Decision->Manage No CycleDay8_15 Cycle Days 8 & 15 Administer->CycleDay8_15 Manage->CycleDay8_15 After resolution CycleDay8_15->PreDoseCheck

Conclusion and Key Recommendations

Successful clinical development of this compound hinges on proactive management of its VEGFR-mediated toxicities. Key recommendations for researchers include:

  • Vigilant Pre-Dosing Screening: Implement mandatory checks for blood pressure and electrolytes before each this compound dose.
  • Early and Aggressive Management: Intervene at the first sign of Grade 2 hypertension or electrolyte imbalances to prevent escalation to DLTs.
  • Clear Dose Modification Guidelines: Define precise protocols for dose delays, reductions, and discontinuations based on toxicity grade.

The pharmacologic profile of this compound suggests that VEGFR-related toxicities are a direct consequence of its mechanism and are manageable with structured clinical protocols, allowing for further investigation of its antitumor potential.

References

Ilorasertib hypertension management side effects

Author: Smolecule Technical Support Team. Date: February 2026

Hypertension Incidence in Clinical Trials

Trial Population Dosing Regimen Hypertension Incidence (All Grades) Grade 3/4 Hypertension Incidence Source Trial
Advanced Solid Tumors [1] [2] [3] Various (Oral QD, BID, IV) 34% (Most frequent TEAE) Not Specified NCT01110486
Advanced Hematologic Malignancies [4] [5] Various (Oral weekly, twice weekly, + azacitidine) Not Specified 28.8% (Most common Grade 3/4 AE) NCT01110473

TEAE: Treatment-Emergent Adverse Event; QD: Once Daily; BID: Twice Daily; IV: Intravenous.


Mechanism of Action and Pharmacodynamic Basis

The hypertension observed with ilorasertib is an on-target effect resulting from the inhibition of the VEGFR family, particularly VEGFR2 [1] [2] [3].

  • Primary Mechanism: Inhibition of VEGFR2 signaling in endothelial cells leads to reduced nitric oxide-mediated vasodilation and increased peripheral vascular resistance [6].
  • Exposure Relationship: A critical finding from pharmacodynamic studies is that maximum inhibition of VEGFR2 occurs at lower drug exposures than those required for robust inhibition of Aurora B kinase in tissue [1] [2] [3]. This means hypertension may manifest even before the full anti-mitotic effect is achieved.
  • Multi-Kinase Profile: Besides VEGFRs, this compound also inhibits PDGFR and Aurora kinases A, B, and C, though its safety profile in trials was dominated by effects associated with VEGFR inhibition [4] [5].

The following diagram illustrates the pathway from drug administration to the hypertension side effect.

Start This compound Administration A Inhibits VEGFR2 Start->A B Reduced Nitric Oxide (NO) Production in Endothelium A->B C Impaired Vasodilation B->C D Increased Peripheral Vascular Resistance C->D End Clinical Hypertension D->End

Clinical Management and Monitoring Protocols

Based on the trial designs and reported data, here are the methodologies for monitoring and managing hypertension in patients receiving this compound.

1. Patient Eligibility Screening & Baseline Assessment

  • Exclusion Criteria: Patients with symptomatic or persistent, uncontrolled hypertension were typically excluded from the trials [1] [5]. "Uncontrolled" was defined as blood pressure (BP) that could not be adequately managed with standard antihypertensive therapy before study entry.
  • Baseline Measurement: Establish a reliable baseline BP after the patient has been sitting quietly for at least 5 minutes.

2. On-Treatment Monitoring Protocol

  • Frequency: Monitor BP at a minimum on Day 1 of each treatment cycle and on days of this compound administration (e.g., Days 1, 8, 15 in a 28-day cycle) [5]. More frequent monitoring, especially during the first cycle, is prudent.
  • Grading: Assess the severity of hypertension using the Common Terminology Criteria for Adverse Events (CTCAE) guidelines [5].

3. Management and Dose Modification Guidelines The clinical trials pre-specified criteria for Dose-Limiting Toxicities (DLTs) related to hypertension, which can inform management protocols [1] [2]:

  • Initiate/Adjust Antihypertensives: Start or optimize standard antihypertensive medications (e.g., ACE inhibitors, ARBs, beta-blockers, calcium channel blockers) for persistent Grade ≥2 hypertension.
  • Dose Interruption Criteria: Interrupt this compound dosing for severe hypertension (e.g., systolic BP >200 mmHg or diastolic BP >110 mmHg) or hypertensive crisis [1] [2].
  • Dose Reduction: Consider dose reduction of this compound if hypertension cannot be adequately controlled with antihypertensive medication and requires repeated dose interruptions.
  • Permanent Discontinuation: This may be necessary for life-threatening, treatment-resistant hypertension.

Frequently Asked Questions (FAQs)

Q1: Is hypertension a common reason for discontinuing this compound in clinical trials? Based on the available published results, while hypertension was a very common adverse event, it was typically manageable with antihpertensive therapy and dose modifications. It was not reported as a primary reason for study discontinuation in the primary results papers, though individual patient experiences may vary [4] [1] [5].

Q2: How quickly after starting this compound does hypertension typically develop? The solid tumor trial noted that dose-limiting toxicities (which included hypertension) predominantly occurred in the first cycle of treatment [1] [2]. The hematologic malignancies trial did not specify the median time to onset. Close monitoring during the initial weeks of therapy is crucial.

Q3: Does the incidence or severity of hypertension depend on the dosing schedule? The data suggests it is related to overall drug exposure. The incidence was significant across different schedules (once weekly, twice weekly, and intravenous). The recommended Phase 2 doses were 540 mg once weekly and 480 mg twice weekly, indicating that the total weekly dose could be similar, and the hypertension risk is likely comparable with appropriate management [4] [5].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: Is hypokalemia a documented side effect of Ilorasertib?

    • A: Yes. In a phase 1 trial for hematologic malignancies, hypokalemia was the second most common grade 3/4 treatment-emergent adverse event, occurring in 15.4% of patients receiving this compound monotherapy or in combination with azacitidine [1] [2].
  • Q2: What is the proposed mechanism behind this adverse effect?

    • A: this compound is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and platelet-derived growth factor receptor (PDGFR). Hypokalemia is likely an "off-target" effect related to VEGFR inhibition, a class effect observed with many VEGFR-targeting multikinase inhibitors [3] [4]. The diagram below illustrates this proposed pathway.

G This compound This compound VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR AuroraKinase AuroraKinase This compound->AuroraKinase OffTargetEffect Off-Target Effect: VEGFR Inhibition VEGFR->OffTargetEffect Hypokalemia Hypokalemia OffTargetEffect->Hypokalemia Proposed Mechanism

  • Q3: How should hypokalemia be managed in patients on this compound?
    • A: Management depends on severity. For mild to moderate cases, oral potassium supplements with regular serum potassium monitoring are standard. For severe or life-threatening hypokalemia, intravenous (IV) potassium with continuous cardiac monitoring is required [5] [6]. The table below summarizes the treatment protocol.
Severity (Serum K+ Level) Treatment Approach Monitoring & Considerations
Mild to Moderate (3.0 - 3.4 mEq/L) Oral potassium supplements (e.g., KCl), 10-20 mEq, 2-4 times daily [6] Monitor serum K+ every 2-4 hours until stable; administer with food to reduce GI irritation [5] [6].
Severe / Life-threatening (< 3.0 mEq/L, with ECG changes) IV potassium chloride (KCl); typical infusion rate 10-20 mEq/hr, max 40 mEq/hr for critical cases [6] Requires continuous ECG monitoring; central line recommended for concentrations >40 mEq/L [5] [6].

Experimental & Clinical Monitoring Guide

For researchers designing preclinical or clinical studies, here are the key parameters and protocols for monitoring this compound-induced hypokalemia.

  • Clinical Trial Incidence & Grading: The 15.4% incidence of grade 3/4 hypokalemia was defined using the Common Terminology Criteria for Adverse Events (CTCAE v4.0) [1]. This scale should be used for consistent grading.
  • Essential Monitoring Protocol: Implement the following schedule and tests for comprehensive safety assessment.
    • Frequency: Check serum potassium levels at baseline, on days 1, 8, 15, and 22 of the first 1-2 cycles, and before each subsequent cycle [1].
    • Assessments:
      • Serum Electrolytes: Potassium, magnesium, and phosphorus (hypomagnesemia can exacerbate hypokalemia) [5].
      • Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR).
      • ECG: To detect cardiac sequelae of electrolyte imbalance, such as ST-segment depression, T-wave flattening, or prominent U-waves [5].

Key Takeaways for Professionals

  • Proactive Monitoring is Crucial: Given the significant incidence of high-grade hypokalemia in early trials, proactive and frequent monitoring of electrolytes is non-negotiable in any study involving this compound.
  • Recognize the Class Effect: Hypokalemia is not unique to this compound but is a known effect of VEGFR inhibition. Understanding the safety profiles of similar drugs can inform risk management strategies [4].
  • Manage Based on Severity: The treatment approach must be tailored to the severity of hypokalemia, with aggressive IV repletion reserved for severe cases with cardiac manifestations.

References

Ilorasertib pharmacokinetic half-life optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib Pharmacokinetic & Dosing Summary

Parameter Details
Reported Half-life 15 hours (oral administration) [1] [2]
Recommended Phase 2 Doses 540 mg once weekly or 480 mg twice weekly (28-day cycle) [1]
Dose Proportionality Oral pharmacokinetics appeared dose proportional [1]
Drug Interaction No pharmacokinetic interaction observed with azacitidine [1]

Key Experimental Findings and Context

The provided data comes from a phase 1 dose-escalation trial in patients with advanced hematologic malignancies [1]. Understanding the broader context of these findings can help in planning future experiments.

  • PK/PD Relationship: Research in solid tumors indicated that this compound's inhibition of its different targets occurs at varying exposure levels. Maximum inhibition of the VEGFR2 kinase was achieved at lower doses and exposures than those required for inhibition of Aurora B kinase in tissue [3]. This suggests that half-life and overall exposure are critical for achieving the dual inhibitory effect.
  • Primary Toxicities: The most frequent grade 3/4 adverse events were hypertension (28.8%), hypokalemia (15.4%), and anemia (13.5%) [1]. These toxicities, particularly hypertension, are often associated with VEGFR inhibition [3].
  • Evidence of Target Engagement: The trial demonstrated that this compound successfully inhibited biomarkers for both Aurora kinase and VEGF receptors, confirming its dual mechanism of action [1] [2].

The following diagram illustrates the relationship between this compound exposure and its downstream effects, which is central to its pharmacokinetic and pharmacodynamic profile.

loraseertib_pk_pd This compound This compound Exposure Exposure This compound->Exposure VEGFR2_Inhibition VEGFR2_Inhibition Exposure->VEGFR2_Inhibition Lower Exposure AuroraB_Inhibition AuroraB_Inhibition Exposure->AuroraB_Inhibition Higher Exposure Hypertension Hypertension VEGFR2_Inhibition->Hypertension Antiangiogenesis Antiangiogenesis VEGFR2_Inhibition->Antiangiogenesis Mitotic_Defects Mitotic_Defects AuroraB_Inhibition->Mitotic_Defects Apoptosis Apoptosis AuroraB_Inhibition->Apoptosis

Troubleshooting Common Research Scenarios

  • Scenario 1: Inconsistent biomarker suppression in a preclinical model.
    • Investigation: Check if drug exposures are sufficient for the intended primary target. Aurora B inhibition requires higher exposure levels than VEGFR2 suppression [3]. Ensure your dosing regimen accounts for the 15-hour half-life to maintain effective concentrations.
  • Scenario 2: Significant hypertension or other vascular toxicities in a model.
    • Investigation: This is likely an on-target effect of potent VEGFR2 inhibition, which occurs at lower exposures [1] [3]. Consider if the experimental goal requires full Aurora kinase inhibition or if a lower, better-tolerated dose is sufficient.
  • Scenario 3: Designing a combination therapy study.
    • Guidance: The phase 1 trial combined this compound with azacitidine with no observed PK interaction [1]. This supports its use in combination regimens without dose adjustment due to PK interference.

Frequently Asked Questions (FAQs)

Q1: Was a maximum tolerated dose (MTD) established for this compound? A1: No, the phase 1 trial in hematologic malignancies did not determine a maximum tolerated dose. The recommended Phase 2 doses were established based on the available data [1].

Q2: Does this compound inhibit Aurora A, B, and C equally? A2: No. According to enzyme assays, this compound showed greater in vitro potency for inhibiting Aurora B and C compared to Aurora A [3].

Q3: What is the clinical evidence of this compound's antitumor activity? A3: In the phase 1 hematologic malignancies trial, clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML) [1]. In a solid tumor trial, partial responses were observed in two patients [3].

References

Ilorasertib VEGFR inhibition vs Aurora inhibition exposure levels

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profile of Ilorasertib

The following table lists the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary kinase targets, derived from biochemical and cellular assays [1] [2].

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
Aurora A 120 189
Aurora B 7 13
Aurora C 1 13
VEGFR1 1 0.3
VEGFR2 2 5
VEGFR3 43 2
FLT-3 1 2
PDGFR-α 11 16
PDGFR-β 13 11

Exposure-Response Relationship in Clinical Trials

Data from a phase 1 trial in patients with advanced solid tumours characterized the exposure levels required for pharmacological effects. The recommended phase 2 oral monotherapy doses from a separate trial in hematologic malignancies are provided for context [3] [1] [2].

Parameter VEGFR2 Inhibition Aurora B Inhibition
Key Biomarker Plasma Placental Growth Factor (PlGF) Tumor p-Histone H3 (pHH3)
Effect Level Maximum inhibition Near-maximum inhibition
Required Plasma Exposure (AUC, µM•h) ~1.0 ~3.0
Corresponding Oral Dose (Approximate) ~40 mg BID >230 mg BID
Observed Clinical Effects Hypertension, Fatigue, Anorexia Antitumor activity (partial responses)

Experimental Evidence & Protocols

  • Clinical Evidence: In the phase 1 trial, dose-limiting toxicities were predominantly related to VEGFR inhibition (e.g., hypertension) and occurred at lower dose levels. Robust antitumor activity (partial responses) was observed only at the higher dose levels where Aurora kinase inhibition was achieved [1] [2].
  • Mechanism Explanation: VEGFRs are readily accessible on the surface of endothelial cells in the systemic vasculature. Aurora kinases, however, are intracellular targets within tumor tissue, requiring higher drug concentrations to be effectively reached and inhibited [1].

The following diagram illustrates the experimental workflow used to characterize the target engagement and exposure-response relationship of this compound in the phase 1 clinical trial:

workflow Start Phase 1 Dose Escalation Trial Dosing Oral Dosing (QD or BID) Days 1, 8, 15 of 28-day cycle Start->Dosing PK Pharmacokinetic (PK) Analysis Plasma Concentration & AUC Dosing->PK PD_VEGF VEGFR2 Pharmacodynamics (PD) Plasma PlGF Measurement PK->PD_VEGF PD_Aurora Aurora B Pharmacodynamics (PD) Tumor p-Histone H3 (pHH3) IHC PK->PD_Aurora Analysis Exposure-Response Analysis Correlate PK with PD Markers PD_VEGF->Analysis Biomarker Data PD_Aurora->Analysis Biomarker Data Conclusion Conclusion: VEGFR2 inhibition at lower exposures than Aurora B Analysis->Conclusion

Frequently Asked Questions (FAQ)

Q1: Why do VEGFR-related side effects like hypertension appear early during this compound dose escalation? A1: This is because VEGFR2 inhibition reaches its maximum effect at lower plasma exposures (AUC ~1.0 µM•h). These side effects are a direct and early pharmacodynamic signal of VEGFR pathway engagement [1] [2].

Q2: What is the recommended dose for inhibiting Aurora kinase in preclinical or translational studies? A2: While the maximum tolerated dose (MTD) was not firmly established, clinical data suggests that oral doses achieving a plasma exposure (AUC) of approximately 3.0 µM•h or higher are needed for near-complete inhibition of Aurora B, as measured by a reduction in tumor p-Histone H3. In trials, doses of 230 mg BID and higher showed antitumor activity linked to Aurora inhibition [1] [2].

Q3: Can the VEGFR and Aurora inhibition effects be separated? A3: The data indicates a partial separation. Doses around 40 mg BID achieve maximal VEGFR2 inhibition with minimal Aurora B effects. However, achieving full Aurora inhibition inevitably comes with simultaneous, maximal VEGFR inhibition due to the overlapping exposure ranges [1] [2].

References

Frequently Asked Questions: Ilorasertib Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Key Findings & Recommendations
What is the most common toxicity? The most frequent Grade 3/4 adverse event is hypertension, occurring in 28.8% of patients with hematologic malignancies [1] [2].
What other significant toxicities should I anticipate? Other common Grade 3/4 toxicities include hypokalemia (15.4%), anemia (13.5%), and hypophosphatemia (11.5%) [1] [2]. Fatigue and anorexia are also very frequent but are often lower grade [3] [4].
What is the underlying mechanism for these toxicities? Toxicities are linked to the inhibition of different kinase targets. Effects like hypertension are tied to VEGFR inhibition and occur at lower drug exposures. Toxicities related to Aurora kinase inhibition (e.g., myelosuppression) typically require higher exposures [3] [4].
Are there recommended doses for further research? For oral monotherapy, the recommended Phase 2 doses are 540 mg once weekly and 480 mg twice weekly (on days 1, 8, 15 of a 28-day cycle) [1].
How can I manage hypertension in pre-clinical models or trial design? Implement proactive blood pressure monitoring. In clinical trials, DLT criteria included systolic BP >200 mm Hg or diastolic >110 mm Hg, or hypertension that remains >150/100 mm Hg despite intervention [4].

Quantitative Toxicity Profile & Dosing

The table below summarizes key quantitative data from phase I trials to inform your experimental design and safety monitoring plans.

Table 1: Ilorasertib Safety & Dosing Profile from Phase I Trials

Attribute Details
Recommended Phase 2 Dose (Oral) 540 mg once weekly or 480 mg twice weekly (28-day cycle) [1].
Most Common Grade 3/4 Adverse Events (Hematologic Malignancies) Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2].
Frequent All-Grade AEs (Solid Tumours) Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4].
Pharmacokinetic Half-Life (Oral) Approximately 15 hours [1].
Key Dose-Limiting Toxicity (DLT) Criteria Hypertension uncontrolled after intervention; Grade ≥3 fatigue; Grade 4 neutropenia >7 days; Grade 4 thrombocytopenia [4].

Mechanistic Insights & Experimental Protocols

Understanding the mechanism behind the toxicity profile is crucial for effective management.

Mechanism of Action & Exposure-Toxicity Relationship

This compound is a multi-targeted kinase inhibitor. A key finding is that its inhibition of VEGFR2 occurs at significantly lower concentrations and doses than what is required to inhibit Aurora B kinase in tissues [3] [4]. This explains why VEGFR-related toxicities (like hypertension) are often dose-limiting and appear before severe Aurora-related toxicities (like myelosuppression) emerge. The following diagram illustrates this exposure-toxicity relationship and the primary toxicity management areas.

G This compound Exposure-Toxicity Relationship & Management This compound This compound LowExposure Lower Exposure/Dose This compound->LowExposure HighExposure Higher Exposure/Dose This compound->HighExposure VEGFR2 Primary Target: VEGFR2 LowExposure->VEGFR2 AuroraB Primary Target: Aurora B HighExposure->AuroraB Tox1 Hypertension VEGFR2->Tox1 Tox2 Fatigue, Anorexia VEGFR2->Tox2 Tox3 Hypokalemia VEGFR2->Tox3 Tox4 Myelosuppression AuroraB->Tox4 Tox5 Anemia AuroraB->Tox5 Manage1 Management: Proactive BP Monitoring & Antihypertensives Tox1->Manage1 Manage3 Management: Supportive Care & Nutritional Support Tox2->Manage3 Manage2 Management: Electrolyte Supplementation Tox3->Manage2 Manage4 Management: Blood Count Monitoring Tox4->Manage4 Tox5->Manage4

Protocol for Monitoring Key Toxicities

Here is a detailed methodology for monitoring the primary toxicities associated with this compound, based on the common terminology criteria from the clinical trials [1] [4].

1. Hypertension Monitoring & Management

  • Baseline: Measure blood pressure (BP) after the patient has been seated for at least 5 minutes. Establish a reliable baseline.
  • Frequency: Monitor BP prior to each dose of this compound and at designated intervals (e.g., Days 1, 8, 15, 22) during each treatment cycle.
  • Action Criteria: Implement antihypertensive therapy for:
    • Persistent BP > 140/90 mmHg.
    • A DLT is defined as systolic BP >200 mmHg or diastolic BP >110 mmHg, or any symptomatic hypertension.
  • Intervention: For BP > 150/100 mmHg, initiate or adjust antihypertensive medication. Dose reduction or interruption of this compound may be necessary if hypertension is not controlled with medication [4].

2. Electrolyte Panel Monitoring

  • Parameters: Closely monitor serum potassium and phosphate levels.
  • Frequency: Check a full electrolyte panel at baseline and before each dose during the cycle (e.g., Days 1, 8, 15).
  • Action Criteria: Initiate supplementation for:
    • Hypokalemia: Grade 3 (<3.0 mmol/L) or Grade 4 (<2.5 mmol/L).
    • Hypophosphatemia: Grade 3 (<2.0 mg/dL) or Grade 4 (<1.0 mg/dL).
  • Intervention: Provide oral or intravenous electrolyte replacement based on severity. Re-check levels within 24 hours after supplementation to ensure adequacy [1].

3. Hematologic Monitoring

  • Parameters: Perform complete blood count (CBC) with differential to monitor for anemia, neutropenia, and thrombocytopenia.
  • Frequency: At baseline and at least weekly during the first two cycles, or as clinically indicated.
  • Action Criteria:
    • Anemia: Grade 3 (Hb <8.0 g/dL) or Grade 4 (Hb <6.5 g/dL).
    • Neutropenia: Grade 4 (ANC <500/mm³ for >7 days) was a defined DLT.
  • Intervention: Provide packed red blood cell transfusions for symptomatic anemia. Consider dose delay for severe neutropenia or thrombocytopenia [1] [4].

A Final Note for Researchers

The toxicity profile of this compound is intrinsically linked to its multi-kinase inhibition. A successful management strategy hinges on understanding that VEGFR-mediated toxicities are likely to be the first and most prominent challenge, requiring proactive and pre-emptive monitoring protocols.

References

Ilorasertib drug interaction cytochrome P450 3A

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib and CYP3A: Current Knowledge Gaps

A review of the scientific literature, including clinical trial reports and drug databases, reveals that the role of CYP3A in this compound's metabolism and disposition has not been explicitly detailed [1] [2] [3]. The available information is summarized in the table below.

Table 1: Available Pharmacological Data for this compound

Aspect Available Data Source
Known Molecular Targets Aurora kinases A, B, C; VEGFR/PDGFR families; Src family kinases [1] [2] [3]
Clinical CYP3A Prohibition Concomitant use of strong CYP3A4 inhibitors/inducers was prohibited in clinical trials [4]
Direct CYP3A Metabolism Data Not available in searched literature -
CYP3A Inhibition/Induction Potential Not available in searched literature -

The prohibition of CYP3A4 modulators in clinical trials is a standard safety precaution and indirectly suggests that CYP3A pathways could be involved, but this requires experimental confirmation [4].

Experimental Protocols for Investigating CYP3A Interactions

To address the knowledge gap, here are established experimental workflows you can follow to determine the relationship between this compound and CYP3A.

Protocol for Metabolite Identification (Reaction Phenotyping)

This protocol determines whether CYP3A4 or CYP3A5 is responsible for metabolizing this compound.

  • Objective: To identify the specific CYP enzymes involved in the metabolism of this compound.
  • Materials:
    • Human liver microsomes (HLM)
    • cDNA-expressed recombinant CYP enzymes (including CYP3A4, CYP3A5, and other major CYPs)
    • This compound (test compound)
    • NADPH regenerating system
    • Specific chemical inhibitors or inhibitory antibodies for each CYP enzyme (e.g., ketoconazole for CYP3A4/5)
    • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
  • Method:
    • Incubation with Recombinant CYPs: Incubate this compound with individual recombinant CYP enzymes and NADPH. Analyze metabolite formation via LC-MS/MS. The CYP that produces the primary metabolite is likely the major enzyme responsible.
    • Correlation Analysis: Incubate this compound with a panel of different HLM samples with pre-characterized CYP activity levels. The rate of this compound metabolism is correlated with the known activity levels of each CYP in the HLM.
    • Chemical Inhibition: Incubate this compound with HLM in the presence and absence of selective chemical inhibitors (e.g., ketoconazole for CYP3A). A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
  • Data Interpretation: Consistent results across all three methods provide strong evidence for the specific CYP isoforms metabolizing this compound. This approach is well-established in the literature for other drugs [5] [6].
Protocol for CYP Inhibition Potential

This protocol assesses whether this compound inhibits CYP3A4 or CYP3A5, which could cause drug-drug interactions.

  • Objective: To determine if this compound inhibits the activity of CYP3A4 and CYP3A5, and calculate its inhibition constant (Ki).
  • Materials:
    • Pooled HLM or recombinant CYP3A4 and CYP3A5
    • This compound
    • CYP3A-specific probe substrate (e.g., midazolam or testosterone)
    • NADPH regenerating system
    • LC-MS/MS
  • Method:
    • Prepare reaction mixtures containing HLM, the probe substrate at various concentrations, and this compound at various concentrations.
    • Initiate the reaction with NADPH and stop it at a linear time point.
    • Measure the formation of the probe substrate's specific metabolite (e.g., 1'-OH midazolam for CYP3A) using LC-MS/MS.
    • Analyze the data using nonlinear regression to fit different inhibition models (competitive, non-competitive, uncompetitive) and calculate the Ki value.
  • Data Interpretation: A lower Ki value indicates more potent inhibition. Comparing the Ki for CYP3A4 versus CYP3A5 can reveal selective inhibition, as has been shown for other drugs like clobetasol propionate [5] [6]. The following diagram outlines the core logic of this experimental workflow:

Start Start: CYP Inhibition Assay Prep Prepare incubation mixtures: - HLM/Recombinant Enzyme - CYP3A probe substrate - this compound (varying conc.) - NADPH regenerating system Start->Prep Incubate Initiate reaction with NADPH Incubate at 37°C Stop at linear time point Prep->Incubate Analyze LC-MS/MS Analysis: Quantify metabolite formation from probe substrate Incubate->Analyze Model Data Modeling: Fit velocity vs. substrate concentration data to inhibition models Analyze->Model Output Determine Ki value and mechanism of inhibition Model->Output

Protocol for CYP Induction Potential

This protocol evaluates if this compound increases the expression and activity of CYP3A enzymes.

  • Objective: To investigate if this compound upregulates CYP3A4 and CYP3A5 expression in a relevant human cell model.
  • Materials:
    • Freshly isolated or cryopreserved human hepatocytes from at least 3 donors
    • This compound
    • Known inducers (e.g., rifampin for CYP3A4) and negative controls
    • Culture media and supplies
    • qRT-PCR equipment
    • LC-MS/MS
  • Method:
    • Culture human hepatocytes and treat them with this compound, a positive control (rifampin), and a vehicle control for 48-72 hours.
    • mRNA Analysis: Extract total RNA and use qRT-PCR to measure CYP3A4 and CYP3A5 mRNA levels, normalized to a housekeeping gene.
    • Activity Analysis: Incubate the treated hepatocytes with a CYP3A-specific probe substrate (e.g., midazolam) for a set time. Measure metabolite formation via LC-MS/MS to determine functional enzyme activity.
  • Data Interpretation: A statistically significant increase in both mRNA expression and enzymatic activity compared to the vehicle control indicates that this compound is an inducer of CYP3A.

References

Ilorasertib proteinuria monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is proteinuria a known adverse event with ilorasertib? A1: Yes. In the phase I clinical trials for this compound, proteinuria was a recognized adverse event. It was specifically defined as a dose-limiting toxicity (DLT) in the study protocols. This means that the occurrence of a certain grade of proteinuria could lead to dose interruption or modification [1].

  • Q2: What is the proposed mechanism for proteinuria caused by VEGF-inhibitors like this compound? A2: this compound inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. VEGF signaling is crucial for maintaining the health and function of glomerular endothelial cells in the kidneys. Inhibition of this pathway can lead to damage of the glomerular filtration barrier, which includes injury to podocytes (specialized cells in the kidneys), resulting in protein leakage into the urine, i.e., proteinuria [2]. The following diagram illustrates the mechanism and a proposed mitigation strategy based on preclinical research.

G TKI TKI Administration (e.g., this compound) VEGFR_Inhibition VEGFR Inhibition TKI->VEGFR_Inhibition RelA_Activation Activation of RelA Signaling VEGFR_Inhibition->RelA_Activation Glomerular_Damage Glomerular Damage Proteinuria Proteinuria Glomerular_Damage->Proteinuria Podocyte_Injury Podocyte Injury & Death RelA_Activation->Podocyte_Injury Podocyte_Injury->Glomerular_Damage LDP Liuwei Dihuang Pill (LDP) (Investigational) Inhibits_RelA Inhibits RelA Activation LDP->Inhibits_RelA Protects_Podocytes Protects Podocytes Inhibits_RelA->Protects_Podocytes Alleviates_Proteinuria Alleviates Proteinuria Protects_Podocytes->Alleviates_Proteinuria Reverses

Mechanism of TKI-Induced Proteinuria & Potential Mitigation

  • Q3: How should proteinuria be monitored in subjects receiving this compound? A3: The clinical trials employed regular urine analysis. The following table summarizes the key monitoring parameters and criteria based on Common Terminology Criteria for Adverse Events (CTCAE), which is the standard in oncology trials [1] [3].
Parameter Monitoring Method Frequency (as per trial protocols) Grading & DLT Criteria (CTCAE v4.0)

| Proteinuria | Urinalysis (Dipstick) and/or 24-hour urine collection [3] | At baseline and regularly during treatment (e.g., each cycle) [3] | Grade ≥2: DLT criterion [1] Grade 3 (≥3.5g/24h): Therapy should be withheld [3] | | Blood Pressure | Clinical measurement | At baseline and each clinic visit [3] | Hypertension is a common co-occurring event; must be controlled [1] [3] | | Renal Function | Serum Creatinine | At baseline and during treatment | Not a direct measure of proteinuria, but essential for overall renal safety |

Experimental & Troubleshooting Guide

Protocol: Monitoring and Managing Proteinuria in Preclinical Models

  • Objective: To assess the nephrotoxic potential of this compound and investigate mitigation strategies in vivo.
  • Materials:
    • Animal model (e.g., C57BL/6 mice)
    • This compound
    • Metabolic cages
    • Urine protein test strips or kit (e.g., Albustix)
    • ELISA kit for mouse albumin/creatinine ratio
  • Workflow:
    • Baseline Measurement: House mice in metabolic cages for 24-hour urine collection before drug administration. Measure baseline urine protein and calculate urine albumin-to-creatinine ratio (UACR).
    • Dosing: Administer this compound at the planned dose(s) to the treatment group.
    • Serial Monitoring: Repeat 24-hour urine collection at predetermined intervals (e.g., weekly) for UACR analysis [2].
    • Termination & Histopathology: At the end of the study, harvest kidney tissues. Process for histological staining (e.g., H&E, PAS) to assess glomerular damage, such as thrombotic microangiopathy (TMA) or focal segmental glomerulosclerosis (FSGS) [2].
    • Mechanistic Investigation: Perform immunohistochemistry (IHC) or Western Blot analysis on kidney lysates to examine the activation of the RelA (p65) signaling pathway, which has been implicated in TKI-induced podocyte injury [2].

Management Strategies

For clinical trial settings, the following management strategies are recommended based on general guidelines for VEGF-inhibitors and the specific design of the this compound trials [1] [3].

Action Condition / Proteinuria Grade
Continue therapy Stable, Grade 1 proteinuria.
Withhold therapy Grade 3 proteinuria (≥3.5g/24h). Consider re-initiating therapy at a reduced dose once proteinuria resolves to Grade ≤1 [3].
Discontinue therapy For life-threatening (Grade 4) proteinuria or in cases of nephrotic syndrome [1].
Concomitant Medications Monitor use of NSAIDs, as they were associated with a higher incidence of proteinuria in patients on VEGF inhibitors and may exacerbate renal toxicity [3].

Key Background from Clinical Trials

The data below summarizes the incidence and context of proteinuria from published phase I studies of this compound.

Trial Population This compound Schedule Most Common TEAEs (>30%) Proteinuria & Renal DLTs Citation
Advanced Solid Tumors Oral QD, Oral BID, IV (D1,8,15 of 28-day cycle) Fatigue (48%), Anorexia (34%), Hypertension (34%) Dose-limiting toxicities were predominantly related to VEGFR inhibition. Grade ≥2 proteinuria was a defined DLT. [1]
Advanced Hematologic Malignancies Once-weekly oral, Twice-weekly oral, IV (D1,8,15 of 28-day cycle) Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%) Proteinuria was monitored as an expected AE of VEGFR inhibition. [4] [5]

References

Ilorasertib Clinical Trial Safety & QTc Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety profile and QTc monitoring practices from phase 1 trials of ilorasertib.

Trial Population Most Common Grade 3/4 Adverse Events QTc-Related Protocol Requirements Reported QTc Findings
Advanced Solid Tumours [1] [2] Fatigue (48%), Anorexia (34%), Hypertension (34%) Patients were excluded for QTc interval >500 ms on baseline ECG [1] [2]. QTc was monitored as part of standard safety assessments. No specific QTc prolongation was reported as a common or dose-limiting toxicity.
Advanced Hematologic Malignancies [3] [4] Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%) Patients were excluded for QTc interval ≥500 ms and were required to have a left ventricular ejection fraction >50% [4]. No specific QTc prolongation was reported among the common adverse events.

Experimental Protocol for QTc Assessment in Early-Phase Trials

For oncology drugs like this compound where a dedicated "thorough QT/QTc study" is not feasible, an integrated analysis of ECG data from multiple early-phase trials is a standard alternative approach [5]. The following workflow outlines the key components of this strategy.

Start Integrated ECG Analysis Strategy A Data Collection Triplicate ECGs at multiple timepoints Start->A B ECG Core Laboratory Standardized interval measurement A->B C Primary Endpoint Change in QTcF from baseline B->C D Analysis Strategy 1 Time profile after first infusion C->D E Analysis Strategy 2 End-of-infusion effect across all cycles C->E F Risk-Benefit Assessment D->F E->F

The methodology can be broken down as follows:

  • ECG Data Collection: In trials following this strategy, triplicate ECG recordings are taken at standardized time points relative to drug administration (e.g., pre-dose, end of infusion, 1-hour and 24-hours post-infusion). These are immediately followed by blood sampling for pharmacokinetic (PK) analysis [5].
  • Centralized Analysis: All ECGs are analyzed by a dedicated core laboratory to ensure consistent, blinded measurement of cardiac intervals (QT, RR, PR, QRS) and morphological evaluation [5].
  • Primary Endpoints: The primary variable is typically the change in the QTc interval from baseline, most often using Fridericia's correction formula (QTcF). The analysis assesses both the time profile after a single dose and the potential for effects after repeated dosing [5].
  • Statistical & Risk Assessment: The goal is to estimate the mean QTc effect and the upper bound of the 90% confidence interval. A mean effect around 5 ms and an upper confidence limit of 10 ms are thresholds of regulatory concern [5].

Key Considerations for Your Documentation

When creating troubleshooting guides for researchers, you may want to include the following points:

  • Class-Based Risk: While this compound did not show a strong QTc signal, kinase inhibitors as a class can carry this risk. A proactive monitoring plan is a critical part of clinical development [5].
  • Protocol Design: For a new drug candidate, the safety protocol should exclude patients with significant baseline QTc prolongation (e.g., >470-500 ms) and uncontrolled cardiac conditions [6] [4].
  • Mitigating Factors: Common toxicities like hypertension and hypokalemia can themselves influence the QTc interval [3] [4]. Proactive management of these conditions is an indirect but crucial part of cardiac safety.

References

Author: Smolecule Technical Support Team. Date: February 2026

Trial Population Recommended Phase 2 Dose (RP2D) Dosing Schedule Key Supporting Evidence Clinical Trial Identifier

| Advanced Hematologic Malignancies [1] [2] [3] | 540 mg (once weekly) or 480 mg (twice weekly) | Days 1, 8, 15 of a 28-day cycle | Safety: Most common Grade 3/4 adverse events were hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%) [1]. PK Profile: Oral half-life of ~15 hours; dose-proportional pharmacokinetics [2]. Biomarker Engagement: Inhibition of Aurora kinase (pHH3) and VEGF receptor (PlGF) biomarkers confirmed target engagement [2]. Efficacy Signal: Clinical responses observed in 3 patients with Acute Myelogenous Leukemia (AML) [1]. | NCT01110473 | | Advanced Solid Tumors [4] [5] [6] | Maximum Tolerated Dose (MTD) not firmly established | Days 1, 8, 15 of a 28-day cycle | Safety & Toxicity: Dose-Limiting Toxicities (DLTs) were predominantly related to VEGFR inhibition. Frequent adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) [5]. Pharmacodynamics: VEGFR2 inhibition occurred at lower exposures than Aurora B kinase inhibition [4]. Efficacy Signal: Two partial responses observed in Arm II (twice-daily dosing) [5]. | NCT01110486 | | CDKN2A Deficient Solid Tumors (Phase 2) [7] | 200 mg (twice daily) | Days 1, 8, 15 of a 28-day cycle | This dose was selected for the subsequent Phase 2 "basket trial" based on prior Phase 1 data [7]. | NCT02478320 |

Experimental Protocols for Dose Determination

The Phase 1 trials followed standardized methodologies to determine the safe dosing range and RP2D.

  • Study Design: These were phase 1, multicentre, open-label, dose-escalation studies [4] [2]. Dose escalation used an adaptation of the continual reassessment method to define Dose-Limiting Toxicities (DLTs) and the Maximum Tolerated Dose (MTD) [4] [5].
  • Dosing Regimens: Ilorasertib was administered on Days 1, 8, and 15 of each 28-day cycle [2] [5]. Various schedules were tested, including once-weekly oral, twice-weekly oral, once-weekly intravenous, and combination therapy with azacitidine [1] [2].
  • Safety & Toxicity Assessment: Toxicity was continuously monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE), Version 4.0 [2]. Specific criteria for hypertension and decline in left ventricular ejection fraction were included as DLTs due to the known effects of VEGFR inhibition [5].
  • Pharmacokinetic (PK) Sampling: Extensive blood samples were collected up to 72 hours after dosing on specific days to determine key PK parameters, including maximum plasma concentration (Cmax), half-life (t½), and area under the plasma concentration-time curve (AUC) [2].
  • Pharmacodynamic (PD) Biomarker Analysis: Blood and skin biopsy samples were collected to evaluate target engagement. Key biomarkers included:
    • Placental Growth Factor (PlGF): A plasma biomarker indicating VEGFR pathway inhibition [2].
    • Phospho-Histone H3 (pHH3): A marker of Aurora B kinase activity measured in skin biopsies [4] [5].

The following diagram illustrates the logical workflow and key relationships in the dose determination process.

G Start Phase 1 Dose Escalation PK Pharmacokinetic (PK) Analysis Start->PK PD Pharmacodynamic (PD) Biomarkers Start->PD Safety Safety & Toxicity Profile Start->Safety DLT Identify DLTs & MTD PK->DLT PK_find Half-life: ~15 hours Dose-proportional exposure PK->PK_find PD->DLT PD_find VEGFR2 inhibition at lower exposures than Aurora B PD->PD_find Safety->DLT Safety_find Hypertension, Fatigue, Anemia Safety->Safety_find RP2D Establish RP2D DLT->RP2D DLT_find Dose-limiting hypertension and other VEGFR-related toxicities DLT->DLT_find P2Trial Phase 2 Trial Dosing RP2D->P2Trial RP2D_find 540 mg once weekly 480 mg twice weekly RP2D->RP2D_find P2Trial_find 200 mg twice daily (CDKN2A solid tumors) P2Trial->P2Trial_find

Figure 1: Logic flow of this compound Phase 2 dose determination, integrating pharmacokinetics, pharmacodynamics, and safety data from Phase 1 trials.

Key Experimental Observations on Dosing

  • VEGFR vs. Aurora Inhibition: A critical finding was that maximum inhibition of VEGFR kinases occurred at lower drug exposures than were required for robust inhibition of Aurora B kinase in tissue [4] [5]. This means that VEGFR-related toxicities (like hypertension) often became dose-limiting before full Aurora kinase inhibition was achieved.
  • Dosing Schedule: The intermittent schedule (3 times per week in a 28-day cycle) was likely used to manage tolerability, particularly for chronic VEGFR inhibition [1] [7].

References

Ilorasertib vs. Purified VEGFR Inhibitors: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Ilorasertib based on its Phase 1 trial data, contrasting it with the general profile of selective VEGFR inhibitors.

Feature This compound (ABT-348) Selective VEGFR Inhibitors (e.g., Axitinib)
Primary Targets VEGFR family & Aurora kinases (AURKB/C > AURKA) [1] [2] Primarily VEGFR family (VEGFR1, VEGFR2, VEGFR3) [3].
Mechanism of Action Dual inhibitor of angiogenesis (via VEGFR) and mitosis (via Aurora kinases) [1]. Primarily inhibition of tumor-mediated angiogenesis [3].

| Key Efficacy Findings | • 2 Partial Responses (PR) in Phase 1 (Basal cell carcinoma & adenocarcinoma) [1]. • VEGFR2 engagement was observed at lower exposures than Aurora B inhibition [1] [2]. | Clinical efficacy is primarily linked to anti-angiogenic activity (e.g., tumor starvation) [3]. | | Predominant Dose-Limiting Toxicities (DLTs) | Related to VEGFR inhibition [1] [2]. | Typically related to VEGFR inhibition (e.g., hypertension, proteinuria) [3]. | | Most Frequent Adverse Events (AEs) | Fatigue (48%), Anorexia (34%), Hypertension (34%) [1] [2]. | Hypertension is a common class-effect toxicity [3]. | | Development Status | Discontinued after Phase 1 (solid tumors) [1] [2]. | Multiple agents approved for clinical use (e.g., axitinib, sorafenib) [3]. |

Experimental Data & Protocols from the this compound Phase 1 Trial

The data for this compound comes from a phase 1 dose-escalation study (NCT01110486). Here are the key experimental methodologies used to characterize its efficacy and pharmacodynamics [1] [2].

  • 1. Study Design

    • Arms: The trial included multiple monotherapy arms: oral once-daily (10-180 mg), oral twice-daily (40-340 mg), and intravenous (8-32 mg), administered on days 1, 8, and 15 of a 28-day cycle [1] [2].
    • Patients: Adults with histologically confirmed, refractory advanced solid tumors [1] [2].
    • Primary Objectives: To determine the safety profile, pharmacokinetics (PK), and maximum tolerated dose (MTD) [1] [2].
  • 2. Pharmacodynamic (PD) Biomarker Assays The study used "fit-for-purpose" biomarkers to demonstrate target engagement.

    • VEGFR2 Engagement: Measured by plasma soluble VEGFR2 (sVEGFR2) levels. A decrease in sVEGFR2 is a known systemic PD marker for VEGFR inhibitor activity. Inhibition was observed at low doses and exposures [1] [2].
    • Aurora B Engagement: Measured in skin biopsies via histone H3 phosphorylation (pHH3). Skin was used as a surrogate tissue to assess the drug's effect on mitosis. Maximum inhibition required higher exposures than VEGFR2 effects [1] [2].
  • 3. In Vitro Potency (IC₅₀) Data The following table shows the half-maximal inhibitory concentration (IC₅₀) values from biochemical and cellular assays, illustrating this compound's multi-kinase profile [1].

Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
VEGFR1 1 0.3
VEGFR2 2 5
Aurora B 7 13 (pHH3 assay)
FLT-3 1 2
c-KIT 20 45

Mechanism of Action and Experimental Workflow

The diagrams below illustrate this compound's unique dual mechanism and the experimental workflow used in the Phase 1 trial to characterize it.

G cluster_pathway Cellular Pathways Targeted by this compound This compound This compound VEGFR VEGFR Signaling This compound->VEGFR Inhibits Aurora Aurora Kinase Signaling This compound->Aurora Inhibits Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Mitosis Mitosis (Cell Division) Aurora->Mitosis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Tumor Proliferation Tumor Proliferation Mitosis->Tumor Proliferation

G Start Patient Dosing (Oral or IV, Days 1, 8, 15 of 28-day cycle) PK Pharmacokinetic (PK) Analysis (Measure drug exposure in plasma) Start->PK Safety Safety & Efficacy Monitoring (CTCAE, Tumor imaging) Start->Safety PD Pharmacodynamic (PD) Analysis PK->PD Correlate Exposure With sVEGFR2 Plasma sVEGFR2 Assay (Marker of VEGFR inhibition) PD->sVEGFR2 Systemic VEGFR2 Engagement pHH3 Skin Biopsy pHH3 Assay (Marker of mitotic inhibition) PD->pHH3 Tissue Aurora B Engagement Conclusion Conclusion: VEGFR2 engagement at lower exposures than Aurora B Safety->Conclusion sVEGFR2->Conclusion pHH3->Conclusion

Interpretation and Research Implications

The key takeaway for researchers is that this compound's efficacy profile cannot be equated to a pure VEGFR inhibitor.

  • VEGFR Effects Dominate the Safety Profile: The DLTs and most common AEs (hypertension, fatigue) were consistent with the VEGFR inhibitor drug class, and these VEGFR2-driven effects were achieved at relatively low doses [1] [2].
  • Aurora Inhibition Requires Higher Exposure: The full antitumor potential stemming from Aurora kinase inhibition (which targets proliferating tumor cells directly) was likely not fully realized in the trial, as it required higher drug exposures that may have been limited by VEGFR-related toxicities [1] [2]. This exposure-dependent hierarchy of target engagement is its most distinctive feature.
  • Informing Future Drug Development: The clinical journey of this compound highlights a common challenge in developing multi-kinase inhibitors: achieving a therapeutic window where all intended targets can be inhibited without dose-limiting toxicity. Future efforts with similar dual-target agents might explore different scheduling, prodrug strategies, or more selective compounds to better separate the efficacy of Aurora inhibition from the toxicity of VEGFR inhibition [4].

References

Ilorasertib vs. Alisertib: Kinase Selectivity at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core selectivity profiles and key characteristics of Ilorasertib and Alisertib.

Feature This compound (ABT-348) Alisertib (MLN8237)
Primary Target Aurora kinases (A, B, C), VEGFR/PDGFR families [1] Aurora A kinase [2]
Selectivity Profile Multikinase inhibitor [1] Selective Aurora A inhibitor [2]
Key Selectivity Finding VEGFR2 inhibition at lower exposures/exposures than Aurora B inhibition [1] 150-fold selective for Aurora A over Aurora B in cellular assays [2]
Reported IC₅₀ / Potency Low nanomolar range for Aurora & VEGFR kinases in biochemical assays [1] Aurora A enzyme IC₅₀ = 1 nM; Cellular pT288 IC₅₀ = 7 nM [2]
Clinical Trial Phase Phase I (program discontinued) [1] Phase II & III [2] [3]

Experimental Data and Evidence

The profiles presented above are derived from specific experimental methodologies.

This compound Profiling

The characterization of this compound was based on fit-for-purpose clinical, plasma, and skin biomarker analyses from a Phase I dose-escalation trial (NCT01110486) in patients with advanced solid tumors [1]. The study measured pharmacodynamic markers to demonstrate engagement of both VEGFR2 and Aurora B kinase, showing that maximum VEGFR2 inhibition in the systemic vasculature was achieved at lower doses and exposures than those required for Aurora B inhibition in tissue [1].

Alisertib Profiling

The high selectivity of Alisertib for Aurora A was established through a combination of enzymatic and cellular assays [2]. Its discovery involved screening a pyrimidobenzazepine scaffold and optimizing it to reduce activity against other kinases, notably Aurora B. Key experimental data included [2]:

  • Enzymatic Assays: Measured inhibition of recombinant Aurora A kinase.
  • Cellular Assays: Compared inhibition of Aurora A autophosphorylation (pT288) versus Aurora B-mediated phosphorylation of histone H3 (pHisH3) in HCT116 cells.
  • Selectivity Panels: Profiling against a broad panel of other kinases (e.g., PerkinElmer General SEP panel) confirmed its clean selectivity profile, with GABAA receptor binding identified as a primary off-target activity [2].

Kinase Selectivity Profiling Workflows

The following diagram illustrates the general workflow for determining kinase selectivity, which underpins the data for both inhibitors.

kinase_profiling_workflow Start Compound of Interest Assay In Vitro Kinase Profiling Start->Assay Data Data Analysis Assay->Data Profile Selectivity Profile Data->Profile Panel Panel of purified kinase enzymes or cell-based systems Panel->Assay Method Method: e.g., ADP-Glo Assay Measures ADP production as luminescent signal Method->Assay Metrics Metrics: IC₅₀, Kd, % Inhibition across the kinome Metrics->Data

Profiling systems, such as the one illustrated, test compounds against a panel of purified kinases. The resulting data (IC₅₀, Kd) is analyzed to generate a selectivity profile, often visualized as a heatmap, showing which kinases are potently inhibited [4] [5].

Interpretation Guide for Researchers

  • Mechanism Implications: this compound's multikinase action may offer broader pathway suppression but makes it difficult to attribute clinical effects or toxicities to a single target. Alisertib's selectivity allows for a more precise investigation of Aurora A biology.
  • Toxicity Considerations: this compound's dose-limiting toxicities in trials were predominantly related to VEGFR inhibition (e.g., hypertension) [1]. Alisertib's primary off-target concern in rats was CNS effects due to GABAA binding, which was mitigated in the follow-on compound [2].
  • Clinical Translation: The differential selectivity has guided clinical development. This compound's program was discontinued after Phase I [1], while Alisertib, with its clearer target hypothesis, advanced into Phase II/III trials [3].

References

Biochemical IC₅₀ Profile of Ilorasertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical half-maximal inhibitory concentration (IC₅₀) values for Ilorasertib, which were typically determined in enzyme assays using a homogeneous time-resolved fluorescence format with 1 mM ATP [1].

Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
Aurora A 120 [1] 189 [1]
Aurora B 7 [1] 13 [1]
Aurora C 1 [1] 13 [1]
VEGFR1 1 [1] 0.3 (proliferation surrogate) [1]
VEGFR2 2 [1] 5 [1]
VEGFR3 43 [1] 2 [1]
FLT-3 1 [1] 2 [1]
CSF-1R 3 [1] 3 [1]
c-KIT 20 [1] 45 [1]
PDGFR-α 11 [1] 16 [1]
PDGFR-β 13 [1] 11 [1]

Experimental Context and Validation

The biochemical data for this compound was generated through a robust preclinical audit trail.

  • Enzyme Assays: The core biochemical IC₅₀ values were determined in cell-free enzyme assays that measured the compound's ability to inhibit the phosphorylation of substrates by purified kinase domains. These assays were conducted with a high (1 mM) concentration of ATP to mimic the competitive nature of this ATP-mimetic inhibitor within the cellular environment [1].
  • Cellular Validation: The biochemical potency was consistently translated into cellular effects. Cellular autophosphorylation and proliferation assays were used to confirm that this compound effectively engaged its targets in a more complex biological setting, yielding cellular IC₅₀ values [1].
  • In Vivo Correlation: Further validation came from animal models. For example, in xenograft models, this compound administration led to a dose-dependent inhibition of histone H3 phosphorylation (a direct marker of Aurora B kinase activity) in tumor cells, confirming target engagement downstream of the biochemical inhibition [2].

Pharmacodynamic Evidence from Clinical Trials

Phase I clinical trials in patients provided critical human validation for the biochemical data, showing that this compound engaged its intended targets.

  • VEGFR2 Inhibition at Lower Doses: Analysis of pharmacodynamic biomarkers in a solid tumor trial showed that maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower doses and exposures than those required for robust Aurora kinase inhibition in tissue. This hierarchy aligns with the compound's biochemical potency profile and explains why VEGFR-inhibition-related adverse events, like hypertension, were frequently observed [1] [3].
  • Aurora B Inhibition at Higher Doses: Evidence of Aurora B engagement was successfully demonstrated in human patients, but this required achieving higher systemic drug exposures, consistent with the need to reach the cellular IC₅₀ for this target [1] [4].

This compound's Primary Signaling Pathways

The following diagram maps this compound's primary kinase targets onto their key cancer-related signaling pathways, illustrating its dual mechanism of action.

G cluster_aurora Mitotic & Chromosomal Regulation cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling This compound This compound AURKA Aurora A This compound->AURKA Inhibits AURKB Aurora B This compound->AURKB Inhibits AURKC Aurora C This compound->AURKC Inhibits VEGFRs VEGFR1/2/3 This compound->VEGFRs Inhibits PDGFRs PDGFR α/β This compound->PDGFRs Inhibits FLT3 FLT-3 This compound->FLT3 Inhibits KIT c-KIT This compound->KIT Inhibits Mitotic_Progression Mitotic Progression & Chromosome Segregation AURKA->Mitotic_Progression AURKB->Mitotic_Progression AURKC->Mitotic_Progression Angiogenesis Angiogenesis VEGFRs->Angiogenesis Cell_Proliferation Cell Proliferation & Survival PDGFRs->Cell_Proliferation FLT3->Cell_Proliferation KIT->Cell_Proliferation Genomic_Instability Genomic Instability & Aneuploidy Mitotic_Progression->Genomic_Instability

Key Differentiating Factors for Comparison

When comparing this compound to other kinase inhibitors, these points are critical:

  • Multi-Targeted Profile: this compound's key characteristic is its balanced dual inhibition of the Aurora kinase family (especially Aurora B/C) and the VEGFR/PDGFR families [1] [4]. This contrasts with more selective inhibitors like Alisertib, which is highly specific for Aurora A (IC₅₀ = 1.2 nM) with over 200-fold selectivity over Aurora B [5].
  • Exposure-Dependent Effects: Its pharmacodynamic effects are exposure-dependent. VEGFR-driven anti-angiogenic effects manifest at lower concentrations, while full Aurora-driven anti-mitotic effects require higher, sustained exposure [1] [3]. This is a crucial consideration for dosing schedule selection.
  • Therapeutic Implications: This multi-targeted profile was designed to enhance antitumor efficacy by simultaneously attacking cancer cell division and the tumor vasculature [4]. This rationale supported its investigation in both solid tumors and hematologic malignancies like acute myeloid leukemia (AML) [4] [6].

References

Cellular Assay Validation Data for Ilorasertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative data from cellular assays used to validate Ilorasertib's activity against its key kinase targets. These cellular pharmacodynamic (PD) IC50 values represent the concentration at which this compound inhibits half of the maximum cellular autophosphorylation or activity of the target kinase [1].

Kinase Target Cellular PD IC50 (nM) Cellular Assay Description
Aurora A 189 Autophosphorylation in nocodazole-arrested HeLa cells, measured by western analysis with phospho-specific antibodies [1].

| Aurora B | 13 (Autophosphorylation) 21 (Histone H3 Phosphorylation) | Autophosphorylation in nocodazole-arrested HeLa cells (13 nM). Phosphorylation of histone H3 (21 nM), a downstream substrate [1]. | | Aurora C | 13 | Autophosphorylation in nocodazole-arrested HeLa cells [1]. | | VEGFR1 | 0.3 | Proliferation surrogate readout in BaF3 cells expressing a TEL:VEGFR1 catalytic domain fusion [1]. | | VEGFR2 | 5 | Ligand-stimulated phosphorylation assay [1]. | | VEGFR3 | 2 | Ligand-stimulated phosphorylation assay [1]. | | FLT-3 | 2 | Assay using SEM cells with constitutive FLT-3 phosphorylation [1]. | | CSF-1R | 3 | Ligand-stimulated phosphorylation assay [1]. | | c-KIT | 45 | Ligand-stimulated phosphorylation assay [1]. | | PDGFR-α | 16 | Ligand-stimulated phosphorylation assay [1]. | | PDGFR-β | 11 | Ligand-stimulated phosphorylation assay [1]. |

Experimental Protocols for Key Assays

The cellular validation of this compound relied on several fit-for-purpose assays to demonstrate target engagement. Here are the methodologies for the key experiments cited in the clinical study.

Aurora Kinase Cellular Autophosphorylation Assay
  • Cell Line: HeLa (human cervical cancer cells)
  • Cell Synchronization: Cells were arrested in mitosis using nocodazole, a microtubule-depolymerizing agent that activates Aurora kinases.
  • Compound Exposure: Cells were treated with this compound for a specified duration.
  • Detection Method: Western blot analysis using phosphorylation-site-specific antibodies that recognize the activated (autophosphorylated) form of Aurora A, B, or C [1].
Histone H3 Phosphorylation Assay (Surrogate for Aurora B Activity)
  • Principle: Aurora B phosphorylates histone H3 on serine 10 (Ser10). This assay measures the inhibition of this downstream event as a surrogate for Aurora B kinase inhibition.
  • Method: Similar to the autophosphorylation assay, mitotic HeLa cells were treated with this compound. The level of phosphorylated histone H3 (pHH3) was quantified, typically by Western blot or immunofluorescence [1].
VEGFR/PDGFR Family Phosphorylation Assays
  • Principle: These assays measure this compound's ability to inhibit the ligand-stimulated phosphorylation of various receptor tyrosine kinases.
  • Procedure: Cells expressing the receptor of interest (e.g., VEGFR2, PDGFR) were stimulated with their specific ligand (e.g., VEGF, PDGF) to induce activation and phosphorylation. This stimulation was performed in the presence or absence of this compound.
  • Detection: Phosphorylation was detected after 5-20 minutes of ligand stimulation using phosphorylation-specific antibodies, often via Western blot or other immunoassay formats [1].

This compound's Dual Kinase Inhibition Pathway

The diagram below illustrates the core signaling pathways targeted by this compound and the points of inhibition validated by the cellular assays.

G cluster_vascular Vascular Signaling Pathway cluster_mitotic Mitotic Signaling Pathway This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits AuroraB AuroraB This compound->AuroraB Inhibits VEGFLigand VEGFLigand VEGFLigand->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorBloodSupply TumorBloodSupply VEGFR->TumorBloodSupply HistoneH3 HistoneH3 AuroraB->HistoneH3 ChromosomalPassengerComplex ChromosomalPassengerComplex AuroraB->ChromosomalPassengerComplex ChromosomeSegregation ChromosomeSegregation HistoneH3->ChromosomeSegregation Cytokinesis Cytokinesis HistoneH3->Cytokinesis

Key Validation Insights from Clinical Data

The cellular assay data was crucial for interpreting the results of the phase 1 clinical trial:

  • Differential Target Engagement: The data clearly showed that VEGFR2 inhibition was achieved at much lower doses and drug exposures than Aurora B inhibition [2] [1]. This explained why side effects typically associated with VEGFR inhibition (like hypertension) were the most frequent and dose-limiting toxicities observed in patients [2].
  • Evidence of Antitumor Activity: Despite the program's discontinuation, the pharmacodynamic data provided a mechanistic basis for the antitumor activity observed, including two partial responses in patients with advanced solid tumors [2].

References

Ilorasertib Aurora B inhibition validation histone H3 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib Inhibition Data Summary

Experimental Context Target / Readout Reported IC₅₀ / Effect Citation Source
Biochemical Assay (Enzyme) Aurora B Kinase 7 nM [1] [2]
Cellular Assay (HeLa cells) Aurora B Autophosphorylation 13 nM [1]
Cellular Assay (HeLa cells) Histone H3 Phosphorylation 21 nM [1]
In Vivo (Engrafted leukemia model) Histone H3 Phosphorylation Inhibition at 25 mg/kg (s.c.) [2]
Clinical Trial (Phase 1, solid tumors) Histone H3 Phosphorylation (in skin/serum) Engagement of Aurora B kinase [1]

Experimental Protocol Details

The key evidence for this compound's activity comes from well-established cellular assays that measure the inhibition of histone H3 phosphorylation, a direct downstream marker of Aurora B kinase activity [3].

  • Cell Line and Preparation: Experiments frequently use HeLa cells (human cervical cancer cell line). To enrich for mitotic cells where Aurora B is active, cells are often arrested in mitosis using agents like nocodazole or Taxol [4] [1].
  • Treatment and Inhibition: The arrested cells are treated with this compound across a range of concentrations for a defined period (e.g., 45 minutes to a few hours) [4].
  • Detection and Quantification:
    • Cell Lysis: Proteins are extracted from the cells.
    • Western Blot Analysis: The protein extracts are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a phospho-specific antibody against histone H3 (Ser10). A reduction in the signal from this antibody indicates successful inhibition of Aurora B [4] [1] [5].
    • Quantitative Mass Spectrometry: A more precise method involves using mass spectrometry to directly quantify the decrease in phosphorylation on the specific peptide of histone H3 [4].

The Biological Pathway

The following diagram illustrates the logical relationship between this compound, Aurora B inhibition, and the reduction of histone H3 phosphorylation, which is the basis for its use as a pharmacodynamic biomarker.

G A This compound Administration B Inhibits Aurora B Kinase A->B C Reduced Phosphorylation of Histone H3 at Serine 10 B->C D Measurable Biomarker for Target Engagement in Assays C->D

Important Technical Considerations

When interpreting these validation experiments, please keep the following points in mind:

  • Biomarker Specificity: While histone H3 (Ser10) phosphorylation is a well-established and direct readout for Aurora B activity in mitosis, it is not entirely exclusive. Other kinases, such as MSK1, can also phosphorylate this site under certain conditions [4] [3].
  • Cellular Context Matters: The efficacy of this compound can be influenced by the cellular context, including the specific cancer cell line used and its genetic background (e.g., the functional status of tumor suppressors like p53 and RB can affect the outcome) [6].
  • Multi-Target Inhibitor: this compound is a multi-targeted kinase inhibitor. The table shows it potently inhibits VEGFRs and other kinases at low nanomolar concentrations [1] [2]. This means that observed cellular phenotypes may not be solely due to Aurora B inhibition, especially at higher concentrations. The pharmacodynamic effects on VEGFR often occur at lower exposures than those required for robust Aurora B inhibition in tissue [1].

References

Quantitative Data on Ilorasertib's Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the inhibitory profile of Ilorasertib (ABT-348) from preclinical and clinical studies, which forms the basis for its characterization as a VEGFR2 inhibitor [1] [2] [3].

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Clinical PD Marker / Observation
VEGFR2 2 5 Plasma PlGF increase; Hypertension [1] [3]
Aurora B 7 13 (Histone H3 phosphorylation) Tumor pHH3 reduction [1]
VEGFR1 1 0.3
FLT-3 1 2
PDGFR-β 13 11
Aurora A 120 189

Experimental Protocols for VEGFR2 Engagement

The clinical validation of this compound's VEGFR2 inhibition in the phase 1 trials was primarily conducted through specific, fit-for-purpose pharmacodynamic biomarkers [1].

  • Plasma Placental Growth Factor (PlGF) ELISA: PlGF, a member of the VEGF family, is a well-established systemic biomarker for VEGFR pathway inhibition. Its levels increase as a compensatory feedback mechanism when VEGF signaling is blocked. Blood samples were collected from patients at multiple time points, and plasma concentrations of PlGF were quantified using a commercial enzyme-linked immunosorbent assay (ELISA). A significant dose-dependent increase in plasma PlGF was observed, providing direct evidence of VEGFR pathway engagement in patients [1] [3].
  • Clinical Adverse Event Monitoring: The onset of hypertension was monitored as a clinical biomarker. Hypertension is a mechanism-based, on-target side effect associated with VEGFR inhibition. The high frequency (34%) of this event in the trial population was considered part of the clinical pharmacodynamic profile confirming VEGFR2 engagement [1].

VEGFR2 Signaling and this compound's Role

The diagram below illustrates the key VEGFR2 signaling pathway that this compound inhibits. VEGFR2 is the primary mediator of VEGF-A-driven angiogenesis, and its inhibition disrupts multiple processes critical for tumor growth [4] [5] [6].

vegfr2_pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Dimer) VEGF->VEGFR2 Binds PLCgamma PLCγ VEGFR2->PLCgamma Y1175 PI3K PI3K VEGFR2->PI3K Y1214 PKC PKC PLCgamma->PKC Akt Akt PI3K->Akt ERK ERK PKC->ERK eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Permeability Vascular Permeability eNOS->Permeability This compound This compound (Inhibitor) This compound->VEGFR2 Inhibits

Key Insights for Researchers

  • Differentiated Target Engagement: A critical finding for drug development professionals is that this compound exhibits maximal VEGFR2 inhibition at lower doses and systemic exposures than those required for robust Aurora B kinase inhibition in tissue [1]. This means that in a clinical setting, the anti-angiogenic effects (VEGFR2) are likely to manifest before the anti-mitotic effects (Aurora B).
  • Clinical Activity: The pharmacodynamic evidence of target engagement was supported by preliminary antitumor activity. In the solid tumor trial, two patients (one with basal cell carcinoma and one with adenocarcinoma of unknown primary) achieved partial responses [1]. Similarly, clinical responses were observed in patients with acute myelogenous leukemia (AML) in the hematologic malignancies trial [3].

References

Ilorasertib maximum plasma concentration Cmax efficacy correlation

Author: Smolecule Technical Support Team. Date: February 2026

Ilorasertib Clinical & Pharmacological Data Summary

The tables below summarize key quantitative data from phase I clinical trials of this compound in patients with advanced solid tumours and haematological malignancies [1] [2] [3].

Table 1: this compound Pharmacokinetic and Efficacy Profile from Clinical Trials

Aspect Data from Clinical Trials
Recommended Phase 2 Dose (RP2D) Oral: 540 mg once weekly or 480 mg twice weekly (for haematological malignancies) [2]

| Antitumour Activity | - Two partial responses in solid tumours (basal cell carcinoma and adenocarcinoma of unknown primary) [1].

  • Clinical responses in 3 acute myeloid leukaemia (AML) patients [2]. | | Key Safety Findings | Most frequent adverse events: Fatigue (48%), Anorexia (34%), Hypertension (34%). Dose-limiting toxicities were predominantly related to VEGFR inhibition [1] [3]. |

Table 2: this compound In Vitro Potency (IC50) and Key Pharmacodynamic Findings

Kinase Target / Parameter In Vitro IC50 (nM) Key Clinical Pharmacodynamic Findings
VEGFR2 2 nM [4] Maximum inhibition achieved at lower doses and exposures [1] [3]. Biomarker: Plasma PlGF increase [2].
Aurora B 7 nM [4] Inhibition required higher exposures than VEGFR2 [1] [3]. Biomarker: Tumor pHH3 reduction [2].
Other Notable Targets VEGFR1 (1 nM), FLT-3 (1 nM), Aurora C (1 nM), PDGFRβ (13 nM) [4] -

Experimental Protocols for Pharmacodynamic Analysis

The characterization of this compound's pharmacodynamics in clinical trials relied on specific, fit-for-purpose biomarker assays to demonstrate engagement with its intended targets [1] [3].

  • Assessment of VEGFR2 Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibition was evaluated indirectly by measuring the increase in its ligand, Placental Growth Factor (PlGF), in patient plasma. This is a compensatory response to anti-angiogenic therapy. Blood samples for PlGF analysis were collected in conjunction with pharmacokinetic sampling, and concentrations were likely determined using an immunoassay method such as ELISA [2].
  • Assessment of Aurora Kinase Pathway Inhibition: Aurora B kinase inhibition in proliferating tissues was evaluated by measuring the reduction in phosphorylation of its substrate, Histone H3 (pHH3). In the haematological malignancy trial, this was measured in circulating tumour cells from patient blood samples using a Western blot analysis [2].

The following diagram illustrates the logical relationship between this compound exposure, its target engagement, and the downstream biomarkers used in the clinical studies:

G This compound This compound PK This compound Plasma Exposure This compound->PK VEGFR2 VEGFR2 Inhibition PK->VEGFR2 Lower Exposure AuroraB Aurora B Inhibition PK->AuroraB Higher Exposure Biomarker1 Biomarker: ↑ Plasma PlGF VEGFR2->Biomarker1 Effect1 Anti-angiogenic Effects VEGFR2->Effect1 Biomarker2 Biomarker: ↓ pHH3 in Tissue AuroraB->Biomarker2 Effect2 Antiproliferative & Polyploidy Effects AuroraB->Effect2

Interpretation of Exposure-Response Relationships

The core finding from the phase I trials is that this compound exhibits a differential target engagement profile [1] [3]:

  • VEGFR2 inhibition, associated with anti-angiogenic effects and toxicities like hypertension, was achieved at lower plasma exposures.
  • Aurora B inhibition, associated with antiproliferative effects, required significantly higher plasma exposures.

This suggests that the dose or exposure level required for optimal efficacy may be limited by the toxicity profile associated with VEGFR inhibition, which reaches its maximum effect before full Aurora kinase inhibition is achieved.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

488.14307327 g/mol

Monoisotopic Mass

488.14307327 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L5D03D975

Wikipedia

Ilorasertib

Dates

Last modified: 08-15-2023
1: Glaser KB, Li J, Marcotte PA, Magoc TJ, Guo J, Reuter DR, Tapang P, Wei RQ, Pease LJ, Bui MH, Chen Z, Frey RR, Johnson EF, Osterling DJ, Olson AM, Bouska JJ, Luo Y, Curtin ML, Donawho CK, Michaelides MR, Tse C, Davidsen SK, Albert DH. Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. J Pharmacol Exp Ther. 2012 Aug 30. [Epub ahead of print] PubMed PMID: 22935731.
2: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. Epub 2012 May 26. PubMed PMID: 22695126.
3: Curtin ML, Frey RR, Heyman HR, Soni NB, Marcotte PA, Pease LJ, Glaser KB, Magoc TJ, Tapang P, Albert DH, Osterling DJ, Olson AM, Bouska JJ, Guan Z, Preusser LC, Polakowski JS, Stewart KD, Tse C, Davidsen SK, Michaelides MR. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorg Med Chem Lett. 2012 May 1;22(9):3208-12. doi: 10.1016/j.bmcl.2012.03.035. Epub 2012 Mar 14. PubMed PMID: 22465635.

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